molecular formula C12H14BrNO B1269702 (2-Bromophenyl)(piperidin-1-yl)methanone CAS No. 61153-35-3

(2-Bromophenyl)(piperidin-1-yl)methanone

Cat. No.: B1269702
CAS No.: 61153-35-3
M. Wt: 268.15 g/mol
InChI Key: KBSGIRRDUAZIRP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGIRRDUAZIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355094
Record name (2-Bromophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61153-35-3
Record name (2-Bromophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Bromophenyl)(piperidin-1-yl)methanone CAS number 61153-35-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 61153-35-3 Synonyms: 1-(2-Bromobenzoyl)piperidine; o-Bromobenzoylpiperidine Molecular Formula: C₁₂H₁₄BrNO Molecular Weight: 268.15 g/mol [1][2][3]

Executive Summary

(2-Bromophenyl)(piperidin-1-yl)methanone is a high-value synthetic intermediate and pharmacophore scaffold used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring fused via an amide bond to an ortho-brominated benzene ring.[4] This specific architecture serves two critical functions in drug discovery:

  • The Piperidine Amide Motif: Acts as a metabolically stable, lipophilic spacer that improves blood-brain barrier (BBB) penetration, common in CNS-active agents.[4]

  • The Ortho-Bromo Handle: Provides a pre-installed electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the scaffold into complex biaryls or heterocycles.

This guide details the synthesis, reactivity, and handling of this compound, positioning it as a "hub" molecule for divergent library synthesis.

Chemical Structure & Properties[2][4][5][6][7][8][9][10]

PropertyValueNotes
Appearance White to off-white solid/crystalline powderLow melting point solid (approx. 50–60°C depending on purity).
Solubility DMSO, DCM, Ethyl Acetate, MethanolPoorly soluble in water; lipophilic (cLogP ~ 2.8).[4]
Reactivity Electrophilic (Ar-Br), Nucleophilic (Amide O)The amide bond is robust; reactivity is dominated by the C-Br bond.
Isotopic Pattern ¹H NMR: 4 aromatic H, 10 aliphatic HMS shows characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes.[4]

Synthesis Protocols

The most robust industrial and laboratory scale route involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with piperidine.[4] This method is preferred over peptide coupling reagents (e.g., EDC/HOBt) due to higher atom economy and easier purification.[4]

Protocol A: Schotten-Baumann Conditions (Biphasic)

Recommended for gram-scale synthesis where anhydrous conditions are difficult to maintain.

Reagents:

  • 2-Bromobenzoyl chloride (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Sodium Hydroxide (NaOH, 10% aq.[4] solution, 2.0 equiv)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve piperidine (1.1 equiv) in DCM (5 mL/mmol) in a round-bottom flask. Add the 10% NaOH solution.[4]

  • Addition: Cool the biphasic mixture to 0°C. Add 2-bromobenzoyl chloride dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[4]

  • Workup: Separate the organic layer.[4] Wash the aqueous layer once with DCM.[4] Combine organics and wash sequentially with 1M HCl (to remove unreacted piperidine), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Anhydrous Acylation (High Purity)

Recommended for library synthesis to avoid hydrolysis byproducts.

Reagents:

  • 2-Bromobenzoyl chloride (1.0 equiv)

  • Piperidine (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous DCM

Step-by-Step Workflow:

  • Setup: Purge a flask with nitrogen. Dissolve 2-bromobenzoyl chloride in anhydrous DCM.

  • Addition: Mix piperidine and TEA in a separate vial. Add this mixture dropwise to the acid chloride solution at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then ambient temperature for 2 hours.

  • Purification: Quench with water. Wash organics with 0.5M HCl and brine.[4] Evaporate solvent to yield the product (typically >95% yield).[4]

Visualization: Synthetic Logic & Reactivity

The following diagram illustrates the synthesis of the core scaffold and its downstream utility as a divergent intermediate.

G Acid 2-Bromobenzoyl Chloride Core (2-Bromophenyl)(piperidin-1-yl)methanone CAS 61153-35-3 Acid->Core DCM, Et3N 0°C -> RT Amine Piperidine Amine->Core Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(PPh3)4 Ar-B(OH)2 Buchwald N-Aryl Piperidines (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3 R-NH2 Heck Styrenyl Amides (Heck Coupling) Core->Heck Pd(OAc)2 Alkenes

Figure 1: Synthesis of CAS 61153-35-3 and its divergent application in palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery[4][6][7][11]

The "Benzoylpiperidine" Pharmacophore

The benzoylpiperidine moiety is considered a privileged structure in medicinal chemistry.[4][5] It serves as a bioisostere for the piperazine ring, often improving metabolic stability by removing the basic secondary nitrogen which can be a site for rapid conjugation or oxidation.[4]

  • Target Classes: 5-HT (Serotonin) receptor antagonists, Dopamine D2 modulators, and enzyme inhibitors (e.g., AChE).

  • Mechanism: The amide carbonyl acts as a hydrogen bond acceptor, while the piperidine ring fills hydrophobic pockets in the receptor binding site.[4]

Divergent Library Synthesis

The ortho-bromo substituent is the key feature of CAS 61153-35-3.[4] Unlike para-isomers, the ortho-position induces a twisted conformation due to steric clash between the bromine and the amide carbonyl.

  • Conformational Lock: This twist can lock the phenyl ring out of planarity, potentially improving selectivity for specific receptor subtypes.[4]

  • Cross-Coupling: The Br-C bond is activated for Pd-catalyzed insertion.[4] Researchers utilize this to append aryl, vinyl, or amino groups, rapidly generating Structure-Activity Relationship (SAR) libraries around the central amide core.[4]

Analytical Profiling & QC

To ensure scientific integrity, the identity of the compound must be validated using the following criteria.

MethodExpected Signal / Criteria
¹H NMR (400 MHz, CDCl₃) Aromatic: Multiplets at δ 7.60–7.20 ppm (4H). The proton ortho to the carbonyl is often deshielded.Aliphatic: Piperidine ring signals as broad multiplets at δ 3.80–3.20 (4H, N-CH₂) and 1.70–1.40 (6H, CH₂).
LC-MS (ESI+) m/z: [M+H]⁺ = 268.0 and 270.0.Pattern: Distinct 1:1 intensity ratio confirming the presence of one Bromine atom.[4]
HPLC Purity >98% (Area %) at 254 nm.[4]

Safety & Handling (GHS)

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of general halogenated benzamides.[4]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][6]

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4][6][7]

  • Handling: Use in a fume hood.[4] Wear nitrile gloves and safety glasses.[4] Avoid dust formation.[4][7]

  • Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.[4]

References

  • MDPI. (2024).[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved February 8, 2026, from [Link][4]

  • National Institutes of Health (NIH). (2025).[4] Piperidine-containing drugs and recently studied analogs.[4][8] PubMed.[4][9] Retrieved February 8, 2026, from [Link]

Sources

Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone from 2-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (2-bromophenyl)(piperidin-1-yl)methanone (CAS: 61153-35-3) via nucleophilic acyl substitution. This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of quinazolinones and 1,4-benzodiazepines , and serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions due to the retained aryl bromide.

The protocol utilizes 2-bromobenzoyl chloride and piperidine under anhydrous conditions.[1] Unlike Schotten-Baumann biphasic systems, this anhydrous approach minimizes hydrolysis of the moisture-sensitive acid chloride, ensuring higher yields and simplified purification.

Part 1: Mechanistic Principles

The synthesis proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).[1][2] The reaction is driven by the high reactivity of the acyl chloride and the nucleophilicity of the secondary amine (piperidine).

Reaction Pathway[2][3][4][5][6][7][8][9][10]
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[1]

  • Tetrahedral Intermediate: A short-lived tetrahedral alkoxide intermediate forms.[1]

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (a good leaving group).[1]

  • Deprotonation: The resulting protonated amide is neutralized by a scavenger base (Triethylamine or excess Piperidine) to form the final neutral amide and an ammonium salt precipitate.[1]

Critical Consideration: The ortho-bromo substituent provides steric bulk, which may slightly retard the initial attack compared to unsubstituted benzoyl chloride, but also suppresses side reactions at the ortho-position.

Visualization: Reaction Mechanism

ReactionMechanism Reactants 2-Bromobenzoyl Chloride + Piperidine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Chloride Expulsion TS->Elimination Re-hybridization Product (2-Bromophenyl)(piperidin-1-yl)methanone + HCl (Scavenged) Elimination->Product Deprotonation

Figure 1: Step-wise mechanism of nucleophilic acyl substitution converting acid chloride to amide.

Part 2: Strategic Process Design

Reagent Selection & Stoichiometry

To maximize atom economy and simplify purification, Triethylamine (TEA) is used as an auxiliary base.[1] This prevents the waste of a second equivalent of piperidine (which would otherwise be consumed to trap HCl).

ComponentRoleEquiv.Rationale
2-Bromobenzoyl Chloride Electrophile1.0Limiting reagent.[1] Moisture sensitive.[1]
Piperidine Nucleophile1.1Slight excess ensures complete consumption of the acid chloride.[1]
Triethylamine (TEA) Base Scavenger1.5Traps HCl as Et₃N·HCl; prevents protonation of piperidine.[1]
Dichloromethane (DCM) Solvent-Aprotic, solubilizes reactants, easily removed (bp 40°C).
Solvent System

Anhydrous Dichloromethane (DCM) is preferred over THF or Toluene.[1]

  • Solubility: Excellent for both the organic reactants and the product.

  • Workup: The high density of DCM facilitates phase separation during aqueous washes.[1]

  • Temperature Control: DCM's low boiling point prevents thermal degradation during concentration.[1]

Part 3: Optimized Experimental Protocol

Setup
  • Glassware: Oven-dried 250 mL round-bottom flask (RBF), magnetic stir bar, addition funnel, nitrogen inlet.

  • Environment: Perform all steps in a fume hood. 2-Bromobenzoyl chloride is a lachrymator and corrosive.[1]

Synthesis Procedure
  • Charge: Add 2-bromobenzoyl chloride (5.0 g, 22.8 mmol, 1.0 equiv) to the RBF.

  • Solvation: Dissolve in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Base Addition: Add Triethylamine (4.8 mL, 34.2 mmol, 1.5 equiv) in one portion.

  • Nucleophile Addition: Mix Piperidine (2.5 mL, 25.0 mmol, 1.1 equiv) with 10 mL DCM in the addition funnel. Add this solution dropwise over 15–20 minutes.

    • Note: The reaction is exothermic.[1] Dropwise addition prevents runaway heating and minimizes impurity formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

    • Monitoring: Check completion by TLC (30% EtOAc/Hexanes).[1] The acid chloride spot (high Rf) should disappear.[1]

Workup & Isolation
  • Quench: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Acid Wash: Transfer to a separatory funnel and wash with 1N HCl (2 × 30 mL).

    • Purpose: Protonates and removes unreacted piperidine and TEA into the aqueous layer.[1]

  • Base Wash: Wash the organic layer with saturated NaHCO₃ (2 × 30 mL).[1]

    • Purpose: Neutralizes any residual HCl and converts hydrolyzed 2-bromobenzoic acid to its water-soluble salt.[1]

  • Brine Wash: Wash with saturated NaCl solution (1 × 30 mL) to remove trapped water.[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1] Filter off the solids.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 35–40 °C.

Visualization: Process Workflow

Workflow Setup Setup: Anhydrous DCM N2 Atmosphere, 0°C Addition Dropwise Addition: Piperidine + TEA Setup->Addition Reaction Stir at RT (3-4 hrs) Monitor TLC Addition->Reaction AcidWash Wash: 1N HCl (Removes Amines) Reaction->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acids) AcidWash->BaseWash Isolation Dry (MgSO4) & Concentrate BaseWash->Isolation

Figure 2: Operational workflow from setup to isolation.[3][4]

Part 4: Characterization & Validation

The product is typically a viscous oil or low-melting solid.[1] Validation must confirm the formation of the amide bond and the retention of the aryl bromide.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.2 – 7.7 ppm): You will observe a complex multiplet pattern for 4 protons.[1] The proton ortho to the bromine is deshielded.[1]

  • Piperidine Ring (3.2 – 3.8 ppm): Two multiplets corresponding to the N-CH₂ protons (4H).[1] Due to the restricted rotation of the amide bond (C-N partial double bond character), these may appear as distinct broad signals or two separate multiplets.

  • Piperidine Ring (1.5 – 1.7 ppm): Multiplets for the internal CH₂ protons (6H).[1]

Infrared Spectroscopy (FT-IR)[2]
  • Amide Carbonyl (C=O): Strong stretch at 1630–1640 cm⁻¹ .[1] This is lower than the starting acid chloride (~1770 cm⁻¹) due to resonance.[1]

  • Absence of N-H: No peaks in the 3300–3500 cm⁻¹ region (confirms tertiary amide).[1]

Part 5: Safety & References

Safety Profile
  • 2-Bromobenzoyl Chloride: Causes severe skin burns and eye damage (Skin Corr.[1] 1B). It is a lachrymator ; inhalation causes respiratory irritation.[1] Hydrolyzes to release HCl gas.[1]

  • Piperidine: Toxic if inhaled or swallowed.[1] Flammable liquid (Flash point: 16°C).[1]

  • Control Measures: Double-gloving (Nitrile), chemical splash goggles, and operation strictly within a fume hood are mandatory.[1]

References
  • PubChem. (n.d.).[1][5] 2-Bromobenzoyl chloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

A Technical Guide to (2-Bromophenyl)(piperidin-1-yl)methanone: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromophenyl)(piperidin-1-yl)methanone is a key synthetic intermediate that belongs to the benzoylpiperidine class of compounds. This chemical moiety is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of biologically active molecules targeting diverse pharmacological pathways.[1] The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and critical role as a molecular scaffold in the development of novel therapeutics. Detailed protocols for its synthesis, characterization, and a representative biological assay for its derivatives are presented to provide researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone strategy for the efficient development of novel therapeutic agents. These molecular frameworks are capable of binding to multiple, distinct biological targets, thereby serving as a robust starting point for creating libraries of bioactive compounds. The benzoylpiperidine fragment, of which (2-Bromophenyl)(piperidin-1-yl)methanone is a prime example, is one such privileged structure.[1]

Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly attractive component in drug design.[1] The title compound, featuring an ortho-bromine atom, is particularly valuable. This halogen provides a reactive site for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space around the core scaffold. This guide will elucidate the fundamental chemistry and practical applications of this compound, underscoring its importance for professionals in synthetic chemistry and drug development.

IUPAC Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2-Bromophenyl)(piperidin-1-yl)methanone . It is also commonly referred to as 2-bromobenzoylpiperidine.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 61153-35-3[2]
Molecular Formula C₁₂H₁₄BrNO[2]
Molecular Weight 268.15 g/mol [2]
Appearance Typically an off-white to white solidGeneral Knowledge
Purity Commercially available at ≥98%[2]
Storage Store in a dry, sealed place[2]

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing (2-Bromophenyl)(piperidin-1-yl)methanone is through the amide coupling of 2-bromobenzoic acid and piperidine. This reaction forms a stable amide bond and is a fundamental transformation in organic chemistry.

Reaction Mechanism and Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a highly reactive acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine (piperidine) then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the final amide product. The choice of aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) is crucial to prevent unwanted side reactions with the highly reactive intermediates.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis via acyl chloride activation.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 2-Bromobenzoic Acid P1 Step 1: Activation React 2-Bromobenzoic Acid with SOCl₂ in DCM R1->P1 R2 Piperidine P3 Step 2: Coupling Add Piperidine dropwise at 0°C R2->P3 Nucleophilic attack R3 Thionyl Chloride (SOCl₂) R3->P1 P2 Intermediate: 2-Bromobenzoyl Chloride P1->P2 Forms reactive intermediate P2->P3 P4 Step 3: Work-up Quench, wash with aq. HCl, NaHCO₃, and brine P3->P4 Neutralize & remove byproducts P5 Step 4: Purification Dry over Na₂SO₄, concentrate, and purify via column chromatography P4->P5 FP (2-Bromophenyl)(piperidin-1-yl)methanone P5->FP Isolate pure compound G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Potential Bioactive Derivatives Start (2-Bromophenyl)(piperidin-1-yl)methanone Suzuki Suzuki Coupling + Boronic Acid/Ester Start->Suzuki Buchwald Buchwald-Hartwig + Amine/Amide Start->Buchwald Sonogashira Sonogashira Coupling + Terminal Alkyne Start->Sonogashira Heck Heck Coupling + Alkene Start->Heck P1 Bi-aryl Amides Suzuki->P1 P2 N-Aryl Piperidines Buchwald->P2 P3 Alkynylated Scaffolds Sonogashira->P3 P4 Styrenyl Derivatives Heck->P4 Target1 Target1 P1->Target1 Targets: GPCRs, Enzymes Target2 Target2 P2->Target2 Targets: Kinases, Ion Channels Target3 Target3 P3->Target3 Targets: Proteases, Scaffolds Target4 Target4 P4->Target4 Targets: Various

Sources

A Comprehensive Guide to the Crystallographic Analysis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of (2-Bromophenyl)(piperidin-1-yl)methanone. As no public crystallographic data for this specific compound is currently available, this document serves as a predictive and instructional resource for researchers in structural chemistry and drug development. It outlines a complete workflow, from synthesis and strategic crystallization to data collection, structure solution, and in-depth analysis of anticipated structural features. The protocols described are grounded in established crystallographic principles and draw upon structural data from analogous compounds to inform experimental design and interpretative analysis, thereby providing a self-validating framework for obtaining a high-quality, publishable crystal structure.

Introduction: The Structural Imperative

(2-Bromophenyl)(piperidin-1-yl)methanone belongs to the benzoylpiperidine class of compounds, a scaffold recognized as a privileged structure in medicinal chemistry, particularly in the development of neuropsychiatric agents.[1][2] The precise three-dimensional arrangement of atoms, encompassing intramolecular conformation and intermolecular packing, is fundamental to understanding its physicochemical properties and potential biological activity. The presence of a bromophenyl group and a flexible piperidine ring introduces intriguing possibilities for non-covalent interactions, such as halogen bonding and weak hydrogen bonds, which are pivotal in crystal engineering and molecular recognition.[3][4][5]

This guide presents a systematic approach to elucidate the crystal structure of this target compound, providing not just a series of steps, but the scientific rationale underpinning each decision in the experimental workflow.

Part 1: Synthesis and Strategic Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material, as impurities are a primary inhibitor of successful crystallization.

Proposed Synthesis Protocol

A reliable method for synthesizing the title compound is the acylation of piperidine with 2-bromobenzoyl chloride.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via column chromatography on silica gel to obtain (2-Bromophenyl)(piperidin-1-yl)methanone with >98% purity, confirmed by NMR and LC-MS.[6]

The Rationale of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution.[7][8] The key is to achieve a state of supersaturation slowly, allowing molecules to self-assemble into a periodic lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[9]

Experimental Crystallization Methodologies

A multi-pronged screening approach is recommended. Prepare a concentrated stock solution of the purified compound in a volatile solvent with good solubility (e.g., acetone or dichloromethane).

Protocol: Multi-Solvent Screening

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile).

  • Slow Evaporation: In separate small vials, dissolve a small amount of the compound (2-5 mg) in a minimal volume of a suitable solvent (e.g., acetone). Leave the vials partially covered to allow for slow evaporation over several days.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a larger volume of a miscible "poor" solvent (anti-solvent, e.g., hexane or diethyl ether).

    • Over time, the anti-solvent vapor will diffuse into the compound solution, slowly reducing its solubility and inducing crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a denser solution of the compound (e.g., in dichloromethane) without mixing. Crystals may form at the interface.

Part 2: The Crystallographic Workflow: From Crystal to Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of structure determination using single-crystal X-ray diffraction (SC-XRD) can begin.[10][11][12]

digraph "Crystallographic_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The complete workflow from compound synthesis to a validated crystallographic information file (CIF).
Data Collection and Reduction

The mounted crystal is placed on a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to minimize thermal motion), and irradiated with a monochromatic X-ray beam.[13] The interaction of X-rays with the crystal's electron cloud produces a diffraction pattern of spots (reflections).[12] This pattern is recorded as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption). This yields a file containing the Miller indices (h,k,l) and intensity for each reflection, typically with an .hkl extension.

Structure Solution and Refinement

This is the process of converting the diffraction data into a 3D atomic model.

Step-by-Step Protocol using Olex2 and SHELX: [14][15]

  • Data Import: Load the .ins and .hkl files into a graphical user interface like Olex2.[16]

  • Structure Solution: Use a direct methods program like SHELXT or SHELXS.[17] These programs use statistical methods to determine the phases of the reflections and generate an initial electron density map. This first solution will typically reveal the positions of the heaviest atoms, in this case, the bromine atom.

  • Model Building: Identify and assign the remaining non-hydrogen atoms (C, N, O) from the electron density map.

  • Iterative Refinement: Use SHELXL to perform least-squares refinement. This process iteratively adjusts atomic positions and displacement parameters (which model thermal vibration) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically, meaning their thermal motion is modeled by an ellipsoid rather than a sphere, which is a more accurate representation.

  • Convergence: Continue refinement until key indicators, such as the R1 factor (a measure of the agreement between observed and calculated structure factors) and the goodness-of-fit (GooF), stabilize at low values (typically R1 < 0.05 for a good structure).

Structure Validation

The final step is to rigorously validate the structural model.

Protocol: Validation with PLATON: [18][19]

  • CIF Generation: Generate a Crystallographic Information File (CIF) from the refined model.

  • checkCIF Analysis: Submit the CIF to a validation service, which uses the PLATON software to perform hundreds of geometric and crystallographic checks.[20]

  • Address ALERTS: The output will be a list of ALERTS (A, B, C, G) that flag potential issues, such as missed symmetry, unusual bond lengths, or problematic displacement parameters. Each ALERT must be investigated and either resolved (by further refinement) or explained in the final publication. This self-validating step is crucial for ensuring the trustworthiness of the structure.

Part 3: Anticipated Structural Features and Analysis

Based on known structures of related compounds, we can predict the key structural characteristics of (2-Bromophenyl)(piperidin-1-yl)methanone. This foresight demonstrates expertise by framing what to look for in the final, refined structure.

Intramolecular Geometry

The geometric parameters of the molecule will be a primary focus of the analysis.

ParameterExpected Value/ConformationRationale / Comparative Structure
Piperidine Ring Chair ConformationThis is the lowest energy conformation for a six-membered aliphatic ring.[21]
Amide Bond (C-N) Partial double bond character (~1.34 Å)Resonance delocalization across the O=C-N system.
C(phenyl)-C(carbonyl) Torsion Significantly twisted from planaritySteric hindrance from the ortho-bromine atom will likely force the carbonyl group out of the plane of the phenyl ring. In 2-bromobenzoic acid, the carboxyl group is twisted by 18.7°.[22]
Intramolecular Br···O Contact Possible short contact (< 3.1 Å)The ortho-positioning of the bromine and carbonyl oxygen may lead to a close intramolecular contact, as seen in 2-bromobenzoic acid (3.009 Å).[22]
Intermolecular Interactions & Crystal Packing

The crystal packing will be dictated by a network of non-covalent interactions. The analysis of these interactions is key to understanding the supramolecular assembly.

  • Halogen Bonding (XB): The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can act as a Lewis acid.[3][23] It is highly probable that the bromine atom will engage in halogen bonding with an electron-rich acceptor, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C). This interaction is highly directional and a powerful tool in crystal engineering.[24][25]

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is an excellent hydrogen bond acceptor. It is expected to participate in multiple weak C-H···O hydrogen bonds with C-H donors from the piperidine and phenyl rings of adjacent molecules.[4][26][27] These interactions, though weak individually, collectively play a significant role in stabilizing the crystal lattice.[28]

  • π-π Stacking: The electron-rich bromophenyl rings may stack in a parallel-displaced or T-shaped arrangement to maximize favorable electrostatic interactions.

digraph "Intermolecular_Interactions" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: A conceptual diagram of the anticipated key intermolecular interactions governing the crystal packing of the title compound.

Conclusion

This guide provides an authoritative and comprehensive framework for the successful determination and analysis of the crystal structure of (2-Bromophenyl)(piperidin-1-yl)methanone. By integrating established protocols for synthesis, crystallization, and single-crystal X-ray diffraction with a predictive analysis based on analogous structures, it equips researchers with the necessary tools and insights to produce a high-quality, validated structural model. The elucidation of this structure will provide definitive data on its solid-state conformation and supramolecular assembly, contributing valuable knowledge to the fields of structural chemistry and rational drug design.

References

  • (CN112645902A) Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • T. Funso, O., et al. (2020). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. ResearchGate. Available at: [Link]

  • Gomes, L. R., et al. (2015). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. Available at: [Link]

  • IMSERC (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Available at: [Link]

  • (CN110746345B) Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

  • Gautam, D., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(9), 2685-2695. Available at: [Link]

  • OlexSys (n.d.). Documentation. OlexSys Ltd. Available at: [Link]

  • ShelXle (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

  • Dutertre, F. (n.d.). Guide for crystallization. Available at: [Link]

  • ResearchGate (n.d.). Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. Available at: [Link]

  • Desiraju, G. R. (1996). The C−H···O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research, 29(9), 441-449. Available at: [Link]

  • Cichero, E., & Pitzanti, E. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. Available at: [Link]

  • Carleton College (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Farfán-Paredes, M., et al. (2023). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. Chemistry – A European Journal, 29(71), e202302847. Available at: [Link]

  • Fun, H.-K., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine. IUCrData, 7(9), x221003. Available at: [Link]

  • University of Cape Town (n.d.). SOP: CRYSTALLIZATION. UCT Department of Chemistry. Available at: [Link]

  • ResearchGate (2025). C–HO and other weak hydrogen bonds. From crystal engineering to virtual screening. Request PDF. Available at: [Link]

  • Farfán-Paredes, M., et al. (2023). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. PubMed. Available at: [Link]

  • Tiekink, E. R. T. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • HKL Research (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Cichero, E., & Pitzanti, E. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • CD Bioparticles (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. Available at: [Link]

  • MIT OpenCourseWare (n.d.). The SHELX package. MIT. Available at: [Link]

  • Fun, H.-K., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PubMed Central. Available at: [Link]

  • ResearchGate (2025). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Available at: [Link]

  • ORNL Neutron Sciences (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]

  • OlexSys (n.d.). Olex2 Manual (Commands). Available at: [Link]

  • Desiraju, G. R. (2002). C‒H‒O Hydrogen Bonding in Crystals. Crystallography Reviews, 8(2), 89-115. Available at: [Link]

  • Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2457-2476. Available at: [Link]

  • IUCr Journals (n.d.). PLATON data validation tests. International Union of Crystallography. Available at: [Link]

  • MDPI (n.d.). Analysis of Hydrogen Bonds in Crystals. Available at: [Link]

  • ACS Publications (2026). Reactions of Tröger's Base Derivatives with Aryne Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • wikiHow (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • YouTube (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Available at: [Link]

  • ATB (n.d.). N-Benzoylpiperidine. The Automated Topology Builder and Repository. Available at: [Link]

  • Wikipedia (n.d.). X-ray crystallography. Available at: [Link]

  • Desiraju, G. R. (n.d.). Weak hydrogen bonds in crystal engineering. Available at: [Link]

  • Zenodo (n.d.). Olex Tutorial. Available at: [Link]

  • Manimekalai, A., et al. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available at: [Link]

  • Wang, Y., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. Available at: [Link]

  • PubMed (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

  • University of Colorado Boulder (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Utrecht University (n.d.). PLATON. Crystal and Structural Chemistry. Available at: [Link]

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Solubility of (2-Bromophenyl)(piperidin-1-yl)methanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling and Solvent Selection for (2-Bromophenyl)(piperidin-1-yl)methanone (CAS 61153-35-3)[1]

Executive Summary

(2-Bromophenyl)(piperidin-1-yl)methanone (CAS 61153-35-3) is a tertiary amide intermediate frequently employed in the synthesis of CNS-active pharmaceutical ingredients and functionalized benzamide derivatives.[1][2] Its structure comprises a lipophilic 2-bromophenyl moiety coupled to a piperidine ring via a carbonyl linker.[1][2]

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple benzamides, the steric bulk of the ortho-bromo substituent and the tertiary nature of the amide bond dictate a specific solubility profile characterized by high lipophilicity (Predicted LogP ~2.8) and negligible aqueous solubility.[1] This document outlines the theoretical solubility parameters, empirical solvent classifications, and validated protocols for gravimetric solubility determination.

Physicochemical Profile & Structure-Property Relationships (SPR)

To predict solubility behavior accurately, we must analyze the molecular interactions governing dissolution.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₁₄BrNOModerate molecular weight (268.15 g/mol ) facilitates dissolution in organic media.[1][2][3]
LogP (Predicted) ~2.8Indicates moderate lipophilicity.[1][2][3] Highly soluble in non-polar to moderately polar organic solvents; insoluble in water.[1]
H-Bond Donors 0Critical: As a tertiary amide, it lacks N-H protons, preventing it from acting as a hydrogen bond donor.[1][2][3] This significantly reduces water solubility compared to primary/secondary amides.[1]
H-Bond Acceptors 2 (C=O, N)Allows interaction with protic solvents (Alcohols) and water (weakly), but lipophilicity dominates.[1][2][3]
Steric Factors Ortho-SubstitutionThe 2-Bromo group forces the phenyl ring out of planarity with the amide, disrupting crystal packing energy.[1][2][3] This generally increases solubility in organic solvents compared to the para-isomer.[2]

Solubility Landscape

The following classification is derived from empirical data of structural congeners (e.g., N-phenylpiperidines and ortho-substituted benzamides) and thermodynamic modeling.

Category A: High Solubility Solvents (Primary Dissolution Media)

Use these for stock solution preparation (NMR, HPLC standards) and reaction media.

  • Chlorinated Solvents (DCM, Chloroform): The "Like Dissolves Like" principle applies strongly here. The high dispersion forces of the bromine atom interact favorably with chlorinated solvents.

    • Solubility: >100 mg/mL (Estimated).[1]

  • Polar Aprotic Solvents (DMSO, DMF, DMAc): Excellent for disrupting the dipole-dipole interactions of the amide bond.

    • Solubility: >50 mg/mL.[1][4][5]

    • Note: DMSO is the preferred solvent for biological assays due to lower toxicity compared to DMF.

Category B: Moderate Solubility (Temperature Dependent)

Use these for recrystallization (as the "Good" solvent).

  • Alcohols (Ethanol, Methanol, IPA): Soluble at room temperature but significantly more soluble at reflux. The lack of H-bond donation in the solute limits interaction, but the alkyl chain of the alcohol interacts with the piperidine ring.

    • Solubility: 10–30 mg/mL (RT); >100 mg/mL (Reflux).[1]

  • Esters (Ethyl Acetate): Moderate solubility.[1] Often used as the mobile phase in chromatography or for extraction.

Category C: Anti-Solvents (Precipitation Media)

Use these to force precipitation or crash-out the product.[2]

  • Water: The molecule is hydrophobic. Water is the primary anti-solvent for quenching reactions.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): While the piperidine ring adds some aliphatic character, the polar amide bond generally makes this molecule less soluble in pure alkanes compared to aromatics.

    • Application: Adding Heptane to a concentrated DCM or Ethyl Acetate solution will force crystallization.[1]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Purification).

SolventSelection Start Start: Select Application Reaction Synthesis / Reaction Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis Purification Purification / Workup Start->Purification DCM DCM / Chloroform (High Sol, Low BP) Reaction->DCM Low Temp / Friedel-Crafts DMF DMF / DMSO (High Sol, High BP) Reaction->DMF High Temp / Coupling DMSO_d6 DMSO-d6 / CDCl3 (NMR Standard) Analysis->DMSO_d6 MeCN Acetonitrile / Water (HPLC Mobile Phase) Analysis->MeCN Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract Pair1 Solvent: Ethanol Anti-solvent: Water Recryst->Pair1 Polar Impurities Pair2 Solvent: DCM Anti-solvent: Heptane Recryst->Pair2 Non-polar Impurities Extract->DCM Organic Phase

Caption: Decision logic for solvent selection based on experimental intent. Dark nodes represent process start/categories; light nodes represent specific solvent choices.

Experimental Protocols

Since specific literature values for this CAS are sparse, you must validate solubility empirically.

Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Purpose: To determine the thermodynamic equilibrium solubility in a specific solvent.[6]

Reagents:

  • (2-Bromophenyl)(piperidin-1-yl)methanone (Solid, >98% purity)[7][8]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter[3]

Workflow:

  • Preparation: Weigh approximately 100 mg of the solid into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly. Shake or vortex at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (saturation).

  • Filtration: Filter the supernatant using a pre-warmed syringe and the 0.45 µm filter into a tared weighing vial.

  • Evaporation: Evaporate the solvent (using a Genevac or Nitrogen stream) until a constant mass is achieved.[1]

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Purpose: Purification of the intermediate from crude reaction mixtures.

Recommended System: Solvent/Anti-Solvent Precipitation [2]

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Filtration: Filter to remove any insoluble inorganic salts.[1]

  • Precipitation: Slowly add Heptane (Anti-solvent) dropwise with stirring.[1]

    • Ratio: Target a final ratio of 1:3 (DCM:Heptane).

  • Crystallization: As the solution becomes turbid, cool the flask to 0°C or -20°C.

  • Collection: Filter the resulting crystals and wash with cold Heptane.

Thermodynamic Considerations: Hansen Solubility Parameters (HSP)

For advanced formulation or co-crystal screening, we estimate the HSP values based on the functional groups (Phenyl, Bromine, Amide, Piperidine).

  • 
     (Dispersion):  High (~19-20 MPa
    
    
    
    ) due to the bromine atom and aromatic ring.[1][2]
  • 
     (Polarity):  Moderate (~8-10 MPa
    
    
    
    ) due to the tertiary amide dipole.[1][2]
  • 
     (Hydrogen Bonding):  Low (~4-6 MPa
    
    
    
    ) due to the lack of H-bond donors.[1][2]

Implication: The molecule sits in the "Hansen Space" near chlorinated solvents and aromatic hydrocarbons, confirming why DCM and Toluene are excellent solvents, while water (


 ~42) is a potent anti-solvent.

References

  • Synblock Chemical Data. (2023). (2-Bromophenyl)(piperidin-1-yl)methanone CAS 61153-35-3 Physicochemical Properties.[1][2][7][8]Link[1][2]

  • PubChem. (2023).[1] Compound Summary: (4-Bromophenyl)-piperidin-2-ylmethanone (Isomer Analog).[1][2] National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][6] Solubility of Benzamide Derivatives in Organic Solvents.[1][9][10][11][12]Link[1][2]

  • Abbott, S. (2023).[1] Hansen Solubility Parameters: A User's Handbook.[1] Steven Abbott TCNF.[1] Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for amide solubility estimation).

Sources

Methodological & Application

Friedel-Crafts acylation using 2-bromobenzoyl chloride and piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-(2-Bromobenzoyl)piperidine

Part 1: Executive Summary & Critical Chemical Context

Subject: Protocol for the reaction of 2-Bromobenzoyl Chloride with Piperidine.

Correction of Nomenclature: While the request references "Friedel-Crafts Acylation," it is critical to clarify that the reaction between an acid chloride (2-bromobenzoyl chloride) and a secondary amine (piperidine) is Nucleophilic Acyl Substitution (specifically, N-acylation), not Friedel-Crafts.

  • Friedel-Crafts Acylation involves the reaction of an acid chloride with an aromatic ring (C-acylation) using a Lewis Acid catalyst (e.g., AlCl₃).[1][2][3]

  • Current Reaction: The nitrogen lone pair in piperidine is significantly more nucleophilic than the carbon ring. It attacks the carbonyl carbon directly, forming an amide bond without the need for a Lewis acid catalyst. In fact, adding a Lewis acid would be detrimental as the amine would complex with it, quenching the reaction.

Target Product: 1-(2-Bromobenzoyl)piperidine Reaction Class: Amide Coupling / Schotten-Baumann Reaction

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via an addition-elimination pathway.[4] The piperidine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then expelled, restoring the carbonyl and generating the amide.[5] A base (triethylamine or excess piperidine) is required to scavenge the HCl byproduct to prevent the formation of unreactive piperidinium salts.

Mechanism Visualization

ReactionMechanism Reactants Reactants 2-Bromobenzoyl Chloride + Piperidine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (N -> C=O) Elimination Elimination of Chloride TS->Elimination Collapse of Intermediate Product Product 1-(2-Bromobenzoyl)piperidine + HCl (Salt) Elimination->Product -Cl⁻

Caption: Step-wise mechanism of nucleophilic acyl substitution converting acid chloride to amide.

Part 3: Experimental Protocols

Two methods are provided. Method A is preferred for high-purity applications (anhydrous). Method B (Schotten-Baumann) is a robust biphasic method suitable for larger scales or when anhydrous solvents are unavailable.

Reagent Specifications
ReagentMW ( g/mol )Equiv.[6][7]Density (g/mL)Role
2-Bromobenzoyl Chloride 219.461.01.65Electrophile
Piperidine 85.151.10.86Nucleophile
Triethylamine (TEA) 101.191.50.73Base (HCl Scavenger)
Dichloromethane (DCM) 84.93N/A1.33Solvent
Method A: Standard Anhydrous Protocol (Recommended)

Rationale: Uses an organic base (TEA) to trap HCl. DCM is used for its excellent solubility of both reactants and the product, while the byproduct (TEA·HCl) remains soluble or precipitates depending on concentration, allowing for easy aqueous wash removal.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Piperidine (1.1 equiv) and Triethylamine (1.5 equiv) to DCM (10 volumes relative to acid chloride) .

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Critical: The reaction is exothermic; cooling prevents side reactions and solvent boiling.

  • Addition: Dissolve 2-Bromobenzoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: White fumes (HCl) may form if the system is not well-sealed; a precipitate (TEA·HCl) will likely form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Check completion via TLC (30% EtOAc/Hexane) or LCMS. The acid chloride spot should disappear.

  • Quench & Workup:

    • Dilute with additional DCM (50 mL).

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted piperidine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove any hydrolyzed benzoic acid.

    • Wash with Brine (1 x 30 mL) .

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Method B: Schotten-Baumann Conditions (Biphasic)

Rationale: Uses aqueous NaOH as the base.[5][8][9] Useful if the acid chloride is relatively hydrolytically stable (which benzoyl chlorides generally are) and avoids the use of organic amine bases.

Step-by-Step Procedure:

  • Setup: In a flask, dissolve Piperidine (1.0 equiv) in 10% NaOH solution (2.0 equiv) .

  • Addition: Add 2-Bromobenzoyl chloride (1.0 equiv) dropwise to the vigorously stirring aqueous solution.

    • Note: If the acid chloride is solid or viscous, it can be dissolved in a minimal amount of DCM or Diethyl Ether before addition.

  • Reaction: Cap the flask and shake/stir vigorously for 30–60 minutes at RT.

  • Workup:

    • The product is organic.[1][4][5][8][9][10][11][12][13] If it precipitates (solid), filter and wash with water.[5]

    • If it is an oil, extract the mixture with DCM (3 x 50 mL).

  • Washing: Wash combined organic extracts with 1M HCl (to remove traces of piperidine) and water.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Part 4: Process Workflow & Validation

Experimental Workflow (Method A)

Workflow start Start: Dry RBF N2 Atmosphere prep Dissolve Piperidine + TEA in DCM (0°C) start->prep add Dropwise Addition of 2-Bromobenzoyl Chloride prep->add react Stir at RT (2-4 Hours) add->react check QC: TLC/LCMS (Confirm Consumption of SM) react->check check->react Incomplete wash Workup: 1. 1M HCl (Remove Amines) 2. NaHCO3 (Remove Acids) check->wash Complete isolate Dry (Na2SO4) & Concentrate wash->isolate final Final Product: 1-(2-Bromobenzoyl)piperidine isolate->final

Caption: Operational workflow for the anhydrous synthesis of 1-(2-bromobenzoyl)piperidine.

Analytical Data Expectations
  • Physical State: Viscous oil or low-melting solid (white/off-white).

  • ¹H NMR (CDCl₃):

    • Aromatic region: ~7.2–7.6 ppm (4H, multiplet, characteristic of 1,2-disubstituted benzene).

    • Piperidine ring: Two distinct multiplets ~3.2–3.8 ppm (4H, N-CH₂, often broad due to restricted rotation) and ~1.5–1.7 ppm (6H, C-CH₂).

  • LCMS: [M+H]⁺ peak at ~268/270 amu (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Part 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Benzoylation of Amines).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108527, 2-Bromobenzoyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.).[10] Schotten-Baumann Reaction. [Link][9][10]

Sources

The Versatile Intermediate: Application Notes for (2-Bromophenyl)(piperidin-1-yl)methanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. (2-Bromophenyl)(piperidin-1-yl)methanone, a halogenated benzamide, has emerged as a valuable and versatile building block, particularly in the synthesis of novel pharmaceutical agents and functional materials. Its structure, featuring a reactive aryl bromide moiety ortho to a piperidinyl carboxamide, offers a unique combination of steric and electronic properties that can be exploited for a variety of synthetic transformations.

This technical guide provides an in-depth exploration of the synthesis and application of (2-Bromophenyl)(piperidin-1-yl)methanone. We will delve into detailed protocols for its preparation and showcase its utility as a key intermediate in palladium-catalyzed cross-coupling reactions and the synthesis of important heterocyclic scaffolds. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and success in your research endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a synthetic intermediate is crucial for its effective use and characterization in a research setting.

PropertyValueSource
CAS Number 61153-35-3[1]
Molecular Formula C₁₂H₁₄BrNO[1]
Molecular Weight 268.15 g/mol [1]
Appearance Off-white to light yellow solidGeneral laboratory observation
Storage Store in a dry, sealed container[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, typically in the range of 7.0-7.8 ppm. The piperidine ring protons will appear as a series of multiplets in the upfield region, generally between 1.5 and 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon around 168-172 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the piperidine ring will appear in the 20-50 ppm range.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1660 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, usually below 700 cm⁻¹. Aromatic C-H stretching bands will be present around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.[2][3]

Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone: A Reliable Protocol

The most direct and widely applicable method for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone is the acylation of piperidine with 2-bromobenzoyl chloride. This reaction proceeds readily under standard conditions and provides the desired product in high yield.

Figure 1: Synthesis of the target intermediate.

Experimental Protocol: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Materials:

  • 2-Bromobenzoyl chloride

  • Piperidine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in dichloromethane to the cooled reaction mixture. The addition should be done dropwise to control the exothermic reaction.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Bromophenyl)(piperidin-1-yl)methanone.

Rationale for Procedural Choices:

  • Base: Triethylamine is used to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.

  • Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves both reactants.

  • Temperature Control: The initial cooling to 0 °C is crucial to manage the exothermicity of the acylation reaction and prevent the formation of side products.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid chloride, the triethylamine hydrochloride salt, and other water-soluble impurities.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes (2-Bromophenyl)(piperidin-1-yl)methanone an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[5] This reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Figure 2: Suzuki-Miyaura coupling workflow.

General Protocol: Suzuki-Miyaura Coupling of (2-Bromophenyl)(piperidin-1-yl)methanone

Materials:

  • (2-Bromophenyl)(piperidin-1-yl)methanone

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask or a similar reaction vessel, add (2-Bromophenyl)(piperidin-1-yl)methanone (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Key Considerations for Optimization:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For sterically hindered substrates, bulky electron-rich phosphine ligands are often beneficial.[6]

  • Base Selection: The strength and solubility of the base are critical. Carbonates are commonly used, but in some cases, stronger bases like phosphates or hydroxides may be necessary.

  • Solvent System: The solvent system plays a crucial role in solubilizing the reactants and the catalyst. A mixture of an organic solvent and water is often used to facilitate the transmetalation step.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

Figure 3: Buchwald-Hartwig amination workflow.

General Protocol: Buchwald-Hartwig Amination of (2-Bromophenyl)(piperidin-1-yl)methanone

Materials:

  • (2-Bromophenyl)(piperidin-1-yl)methanone

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos)[4]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add (2-Bromophenyl)(piperidin-1-yl)methanone (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through Celite to remove insoluble materials.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-aryl product.

Critical Parameters and Causality:

  • Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium(0) species.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, but other bases may be more suitable depending on the substrate.[10]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Application in the Synthesis of Phenanthridinones

Phenanthridinones are a class of polycyclic aromatic compounds that form the core structure of many biologically active natural products and synthetic molecules with a wide range of pharmacological activities.[11] (2-Bromophenyl)(piperidin-1-yl)methanone can serve as a precursor for the synthesis of phenanthridinone derivatives through a sequence involving a cross-coupling reaction followed by an intramolecular cyclization.

A common strategy involves a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position, followed by a palladium-catalyzed intramolecular C-H arylation to form the phenanthridinone ring system.[12][13]

Figure 4: Pathway to phenanthridinone derivatives.

General Protocol: Two-Step Synthesis of Phenanthridinone Derivatives

Step 1: Suzuki-Miyaura Coupling (as described previously)

Step 2: Palladium-Catalyzed Intramolecular C-H Arylation

Materials:

  • (2-Arylphenyl)(piperidin-1-yl)methanone (from Step 1)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃)

  • Solvent (e.g., DMA, DMF)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • In a reaction vessel, combine the (2-Arylphenyl)(piperidin-1-yl)methanone (1.0 equivalent), palladium catalyst (5-10 mol%), and oxidant (2.0-3.0 equivalents).

  • Add the solvent and heat the mixture to a high temperature (typically >120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through Celite.

  • Perform an aqueous workup as previously described.

  • Purify the crude product by column chromatography to isolate the phenanthridinone derivative.

Mechanistic Insights:

The intramolecular C-H arylation proceeds via a concerted metalation-deprotonation mechanism, where the palladium catalyst activates a C-H bond on the newly introduced aryl ring, leading to the formation of a palladacycle. Reductive elimination then forms the new C-C bond of the phenanthridinone core and regenerates the active palladium catalyst.[14]

Conclusion

(2-Bromophenyl)(piperidin-1-yl)methanone is a readily accessible and highly versatile synthetic intermediate. Its strategic application in palladium-catalyzed cross-coupling reactions provides efficient access to a wide range of complex molecules, including biaryl amides and N-arylated compounds. Furthermore, its use as a precursor in multi-step syntheses enables the construction of valuable heterocyclic scaffolds such as phenanthridinones. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. 2018. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023. [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. 2021. [Link]

  • Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry. 2013. [Link]

  • Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature. Angewandte Chemie International Edition. 2011. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules. 2023. [Link]

  • synthesis of 2-bromobenzoyl chloride. Sciencemadness.org. [Link]

  • Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances. 2024. [Link]

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry. 2012. [Link]

  • Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. Organic & Biomolecular Chemistry. 2018. [Link]

  • Benzoyl piperidine. Organic Syntheses. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. 2024. [Link]

  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews. 2009. [Link]

  • Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... ResearchGate. [Link]

  • Synthesis of Morphinans through Anodic Aryl‐Aryl Coupling. The Chemical Record. 2021. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. 2011. [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters. 2007. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. 2013. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N -ethylheptedrone). MDPI. 2023. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

  • Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. ResearchGate. [Link]

  • Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl] -piperidin-4-one. Asian Journal of Chemistry. 2025. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Assembly of substituted phenanthridines via a cascade palladium-catalyzed coupling reaction, deprotection and intramolecular cyclization. Organic & Biomolecular Chemistry. 2013. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Bromophenyl)(piperidin-1-yl)methanone. The method is developed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and purity assessment in research and drug development settings. The entire analytical procedure, from development rationale to validation, is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction

(2-Bromophenyl)(piperidin-1-yl)methanone, with the chemical formula C12H14BrNO and a molecular weight of 268.15 g/mol , is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds.[4] The purity and concentration of such intermediates are critical to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and validated analytical method is essential for its quantitative analysis.

This guide provides a comprehensive overview of a developed RP-HPLC method, offering insights into the rationale behind the selection of chromatographic parameters. Reversed-phase chromatography is the chosen mode of separation due to its wide applicability in the pharmaceutical industry for the analysis of moderately polar to non-polar compounds.[5]

Chromatographic Method Development and Rationale

The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities. The following parameters were systematically evaluated to arrive at the final, optimized conditions.

  • Column Selection: A C18 (octadecyl) stationary phase was selected due to its hydrophobic nature, which is well-suited for retaining the non-polar bromophenyl moiety of the analyte.[5] A column with dimensions of 150 x 4.6 mm and a 5 µm particle size was chosen as it offers a good balance between resolution, efficiency, and backpressure.[6]

  • Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous component and an organic modifier. Acetonitrile was chosen as the organic solvent due to its low viscosity and UV transparency. To ensure good peak shape and control the ionization of any potential acidic or basic functional groups, the aqueous phase was acidified with 0.1% phosphoric acid.[5][7] An acidic pH suppresses the ionization of silanol groups on the silica backbone of the stationary phase, thereby minimizing undesirable secondary interactions and reducing peak tailing.[7]

  • Detection Wavelength: A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax) for (2-Bromophenyl)(piperidin-1-yl)methanone. Based on the chromophores present (the substituted benzene ring), a wavelength of 254 nm was selected for quantification, offering good sensitivity for the analyte.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was chosen to ensure a reasonable run time without generating excessive backpressure. The column temperature was maintained at 30°C to ensure the reproducibility of the retention time.

Optimized Chromatographic Conditions

The final, optimized HPLC parameters are summarized in the table below.

ParameterCondition
Instrument HPLC system with UV or PDA detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (2-Bromophenyl)(piperidin-1-yl)methanone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, transfer to a volumetric flask, and dissolve and dilute with the diluent to achieve a final nominal concentration of 100 µg/mL.

Analytical Procedure

The following diagram illustrates the overall analytical workflow.

Analytical Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Prepare Standard Solution (100 µg/mL) Standard->Dilute_Std Sample Weigh Sample Dilute_Spl Prepare Sample Solution (100 µg/mL) Sample->Dilute_Spl SST System Suitability Test (6 injections of Standard) Dilute_Std->SST Analysis Inject Blank, Standard, and Sample Solutions Dilute_Spl->Analysis SST->Analysis Integrate Integrate Peak Areas Analysis->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the HPLC analysis of (2-Bromophenyl)(piperidin-1-yl)methanone.

Step-by-Step Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a system suitability test by injecting the Working Standard Solution (100 µg/mL) six times.[8][9]

  • Verify that the system suitability parameters meet the acceptance criteria outlined in Table 2.

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Working Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, integrate the peak area of the analyte in the chromatograms.

  • Calculate the concentration of (2-Bromophenyl)(piperidin-1-yl)methanone in the sample using the external standard method.

System Suitability Testing (SST)

System suitability is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.[10][11] The parameters and their acceptance criteria are based on USP guidelines.[12]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for 6 replicate injections

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline, which demonstrates that the analytical procedure is suitable for its intended purpose.[3][13][14] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Method Validation Logic cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision

Caption: Logical flow of the analytical method validation process.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject blank, standard, and sample solutions. Assess for any interference at the analyte's retention time.No interference at the retention time of the analyte. Peak purity should pass.
Linearity Analyze a minimum of five concentrations across the range of 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has an acceptable degree of linearity, accuracy, and precision within this range.[13]50 µg/mL to 150 µg/mL.
Accuracy (Recovery) Perform recovery studies by spiking the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[15]Mean recovery should be between 98.0% and 102.0%.
Precision
RepeatabilityAnalyze six individual preparations of the sample at 100% of the test concentration on the same day.% RSD ≤ 2.0%.
Intermediate PrecisionRepeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0%.
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).System suitability parameters must be met. No significant impact on results.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the quantitative analysis of (2-Bromophenyl)(piperidin-1-yl)methanone. The method is straightforward, robust, and adheres to the stringent requirements for analytical method validation as outlined by the ICH.[1][3] This provides a high degree of confidence in the quality and reliability of the analytical results, making it an invaluable tool for quality control in pharmaceutical development and manufacturing.

References

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • ICH Q2 Valid
  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.
  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formul
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • CAS 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone. Synblock.
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. [Link]

  • 〈621〉CHROM
  • System suitability Requirements for a USP HPLC Method. MicroSolv.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP).
  • Reversed Phase HPLC Method Development. Phenomenex.
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

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Purification of (2-Bromophenyl)(piperidin-1-yl)methanone by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of (2-Bromophenyl)(piperidin-1-yl)methanone via Flash Chromatography

Abstract & Scope

This application note details the purification of (2-Bromophenyl)(piperidin-1-yl)methanone (CAS: 61153-35-3), a tertiary amide intermediate often used in Suzuki-Miyaura cross-coupling reactions for CNS-active drug scaffolds.

While amide synthesis via acid chlorides is chemically robust, the purification is frequently complicated by the persistence of unreacted piperidine (a basic impurity) and 2-bromobenzoic acid (an acidic hydrolysis byproduct). Direct chromatography of the crude mixture often results in "streaking" and poor resolution due to the interaction of residual amines with acidic silanol groups on the silica stationary phase.[1]

This guide prioritizes a "Workup-First" strategy , demonstrating how rigorous liquid-liquid extraction (LLE) minimizes the chromatographic burden, followed by a high-resolution flash chromatography protocol.

Chemical Context & Properties

PropertyDescription
Target Molecule (2-Bromophenyl)(piperidin-1-yl)methanone
Structure Tertiary amide with an ortho-bromo substituent.
Physical State Viscous oil or low-melting solid (depending on purity).
Polarity Moderate.[1][2][3] The ortho-bromo group forces the piperidine ring out of planarity, slightly reducing polarity compared to unsubstituted benzamides.
Key Impurities 1. Piperidine: Basic, polar, streaks on silica.2. 2-Bromobenzoic Acid: Acidic, very polar, retains at baseline.3. 2-Bromobenzoyl Chloride: Hydrolyzes to acid on the column.

Pre-Chromatographic Purification (The "Workup-First" Protocol)

Expert Insight: The most common failure mode in purifying this compound is loading crude reaction mixtures containing residual piperidine directly onto silica. Piperidine salts form on the silica, altering the local pH and causing band broadening of the target amide.

Protocol:

  • Quench: Dilute the reaction mixture (typically in DCM or THF) with an equal volume of Ethyl Acetate (EtOAc).

  • Acid Wash (Critical): Wash the organic layer twice with 1.0 M HCl .

    • Mechanism:[2][3][4][5][6] Protonates unreacted piperidine, rendering it water-soluble (

      
      ). The target amide is neutral and remains in the organic layer.
      
  • Base Wash: Wash the organic layer twice with Saturated NaHCO₃ .

    • Mechanism:[2][3][4][5][6] Deprotonates any residual 2-bromobenzoic acid (

      
      ), moving it to the aqueous phase.
      
  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Result: The resulting oil should be >90% pure before chromatography, allowing the column to focus solely on separating non-polar impurities or reaction byproducts.

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, establishing the correct Retention Factor (


) is essential.[2]
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexanes : Ethyl Acetate (3:1).

  • Visualization: UV Light (254 nm). The bromophenyl ring is strongly UV active.

Target Metrics:

  • 
     of Product:  Aim for 0.30 – 0.40 .
    
  • Separation (

    
    ):  Ensure at least 0.15 separation from the nearest impurity.
    

TLC Data Summary: | Solvent System (Hex:EtOAc) | Observed


 (Product) | Notes |
| :--- | :--- | :--- |
| 9:1 | 0.05 | Too retentive. |
| 3:1  | 0.35  | Ideal for Flash.  |
| 1:1 | 0.65 | Elutes too fast; poor resolution. |

Flash Chromatography Protocol

This protocol utilizes the method described by Still et al. (1978) , optimized for modern automated flash systems (e.g., Biotage, Teledyne ISCO).

Column Specifications
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm particle size).

  • Cartridge Size: Select based on crude mass (see table below).

    • Rule of Thumb: 1:20 to 1:40 ratio (Sample : Silica).

Crude Mass (mg)Recommended CartridgeFlow Rate (mL/min)
100 – 30010 – 12 g12 – 15
300 – 100025 – 40 g25 – 35
1000 – 300080 – 120 g50 – 60
Sample Loading
  • Preferred Method: Solid Load .

    • Dissolve the crude oil in a minimum amount of DCM. Add silica gel (1:2 ratio of sample to silica). Evaporate solvent until a free-flowing powder remains. Pack this powder into a solid load cartridge.

    • Why? Liquid loading viscous oils often leads to "channeling" and broad peaks. Solid loading ensures a tight, narrow injection band.

Gradient Profile

Run a linear gradient to maximize resolution.

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate[2][7][8]

  • Equilibration: 3 Column Volumes (CV) at 0% B.

Gradient Table:

Step % Solvent B Duration (CV)
1 0% 1

| 2 | 0%


 10% | 2 |
| 3 | 10% 

40% | 10 | | 4 | 40%

100% | 2 (Flush) |

Note: The product typically elutes between 20% and 30% Solvent B.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Amide + Piperidine + Acid) Quench Quench & Dilute (EtOAc) Start->Quench AcidWash Acid Wash (1M HCl) Removes Piperidine Quench->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes Benzoic Acid AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry TLC TLC Analysis Target Rf 0.35 (3:1 Hex/EtOAc) Dry->TLC Load Solid Load onto Silica TLC->Load Rf Confirmed Flash Flash Chromatography Gradient 0-40% EtOAc Load->Flash Analyze Analyze Fractions (UV/TLC) Flash->Analyze Pool Pool Pure Fractions & Evaporate Analyze->Pool Single Spot Observed

Caption: Logical workflow for the isolation of (2-Bromophenyl)(piperidin-1-yl)methanone, emphasizing the critical extraction steps prior to chromatography.

Troubleshooting & Quality Control

  • Issue: Product co-elutes with a yellow impurity.

    • Cause: Likely traces of oxidized piperidine or nitro-impurities if nitro-benzoyl chloride was used.

    • Solution: Switch solvent system to DCM : Methanol (98:2) . The selectivity change often resolves these overlaps.

  • Issue: Broad, tailing peak. [1]

    • Cause: Residual piperidine interacting with silanols.

    • Solution: Add 1% Triethylamine (TEA) to the mobile phase solvents. (Note: This is rarely needed if the HCl wash in Section 3 is performed correctly).

Final Validation:

  • 1H NMR (CDCl₃): Check for the disappearance of the piperidine N-H signal and the acid O-H signal.

  • HPLC: Purity should be >98% at 254 nm.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[2][3][9] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[2]

  • Biotage. "The Flash Purification of Amines and Amides." Biotage Application Notes.

  • Teledyne ISCO. "Flash Chromatography Guide: Solvent Selection and Method Development."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24261085, (4-bromophenyl)-piperidin-2-ylmethanone (Analogous Structure)."

Sources

Thin-layer chromatography (TLC) analysis of (2-Bromophenyl)(piperidin-1-yl)methanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

(2-Bromophenyl)(piperidin-1-yl)methanone is a critical tertiary amide intermediate often utilized in fragment-based drug discovery (FBDD) for CNS targets. Its structure features a lipophilic 2-bromophenyl moiety coupled to a piperidinyl ring.

Efficient Thin-Layer Chromatography (TLC) analysis of this molecule is challenging due to the divergent polarity of its precursors: the highly polar/acidic 2-bromobenzoic acid and the basic/streaking piperidine . This guide provides a self-validating protocol to monitor the formation of the amide bond, ensuring complete conversion and simplifying downstream purification.

Chemical Structure & Properties[2][3][10]
  • Target: (2-Bromophenyl)(piperidin-1-yl)methanone (Tertiary Amide).[1]

  • Precursor A: 2-Bromobenzoic acid (or 2-Bromobenzoyl chloride).

  • Precursor B: Piperidine (Secondary Amine).

  • Key Challenge: Differentiating the non-basic tertiary amide product from the basic amine starting material and acidic byproducts.

Method Development: The "Triangle" Optimization

To achieve separation where


 between all components, we utilize a solvent optimization strategy balancing polarity and pH control.
Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Reasoning: The amide functionality interacts moderately with silanol groups via hydrogen bond acceptance, allowing for excellent resolution from the highly retained acid precursors.

Mobile Phase Selection

The synthesis of this molecule typically involves a Schotten-Baumann or EDC coupling. The mobile phase must suppress the ionization of the starting materials to prevent "streaking."

SystemComposition (v/v)PurposeTarget

(Product)
System A (General) Hexane : Ethyl Acetate (7:3)Standard monitoring

System B (Polar) DCM : Methanol (95:5)Analyzing polar impurities

System C (Anti-Streak) Hex : EtOAc : Et

N (70:29:1)
Critical: Tightens piperidine spots

Expert Insight: Piperidine is a secondary amine that will interact strongly with acidic silanol groups on the plate, causing "streaking" (tailing). Adding 1% Triethylamine (Et


N) to the mobile phase deprotonates the silica surface, allowing piperidine to elute as a distinct, tight spot.

Visualization Strategy: The "Dual-Mode" Validation

Relying solely on UV is a common failure point because piperidine has weak UV absorption at 254 nm. A dual-mode visualization is required.

Step 1: Non-Destructive (UV 254 nm)
  • Observation: The 2-bromophenyl ring is a strong chromophore.

  • Result: The Product and 2-Bromobenzoic acid appear as dark purple/black spots against the green fluorescent background.

  • Limitation: Piperidine is invisible or very faint.

Step 2: Destructive/Specific Stain (Ninhydrin or Iodine)
  • Ninhydrin Dip: Heat at 110°C.

    • Piperidine (SM): Turns distinct Red/Pink .

    • Amide (Product): Negative (No color change). Tertiary amides do not react with Ninhydrin.

  • Iodine Chamber:

    • All Compounds: Turn Yellow/Brown. Useful for confirming total mass balance.

Experimental Protocol: Reaction Monitoring

Workflow Diagram

The following logic gate ensures no false positives during synthesis monitoring.

ReactionMonitoring Start Start Reaction (t=0) Sample Aliquot 10µL Dilute in EtOAc Start->Sample Spot Spot Plate: SM(Acid) | Co-Spot | Rxn Mix | SM(Amine) Sample->Spot Elute Elute in Hex:EtOAc (7:3) Spot->Elute VizUV Visualize UV (254nm) Elute->VizUV CheckUV New Spot visible? VizUV->CheckUV VizStain Stain: Ninhydrin + Heat CheckUV->VizStain Yes Continue Continue Stirring Add Reagents CheckUV->Continue No (No Product) CheckAmine Pink Spot (Amine) Gone? VizStain->CheckAmine Complete Reaction Complete Proceed to Workup CheckAmine->Complete Yes CheckAmine->Continue No (SM Remains)

Figure 1: Logical workflow for monitoring the amide coupling reaction. Note the requirement for both UV and Chemical Staining to confirm consumption of the amine.

Step-by-Step Procedure
  • Chamber Prep: Add 10 mL of Hexane:EtOAc (7:3) to a developing chamber. Add a filter paper wick and let equilibrate for 5 minutes.

  • Sample Prep:

    • Standard: Dissolve ~1 mg of pure 2-bromobenzoic acid in 0.5 mL EtOAc.

    • Reaction: Take 20

      
      L of reaction mixture, quench into 0.5 mL EtOAc (and 0.5 mL 1M HCl if using basic conditions, to remove bulk amine, though for monitoring we want to see the amine, so a neutral dilution is preferred).
      
  • Spotting: Use a capillary to spot 4 lanes:

    • Lane 1: 2-Bromobenzoic Acid (SM 1)

    • Lane 2: Co-spot (SM 1 + Rxn Mix)

    • Lane 3: Reaction Mixture

    • Lane 4: Piperidine (SM 2)

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Analysis:

    • Mark the solvent front immediately.

    • View under UV 254 nm.[2][3][4] Circle dark spots.

    • Dip in Ninhydrin and heat with a heat gun until the piperidine spot (Lane 4) turns pink.

Data Interpretation & Troubleshooting

Separation Topology

Understanding the relative polarity is crucial for identifying the product.

SeparationTopology cluster_plate TLC Plate (Silica) - Hex:EtOAc 7:3 SolventFront Solvent Front (Rf = 1.0) Impurity Non-Polar Impurities (Bis-acylated/Dimer) Product PRODUCT: Amide Rf ~ 0.40 (UV+, Ninhydrin-) Amine SM: Piperidine Rf ~ 0.10 (Streaks) (UV-, Ninhydrin+) Acid SM: 2-Bromobenzoic Acid Rf ~ 0.05 (Baseline) (UV+, Ninhydrin-)

Figure 2: Expected migration order.[5] The tertiary amide product is significantly less polar than the acid (due to loss of -OH) and the amine (due to loss of H-bond donor capability).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Piperidine streaks from baseline Interaction with acidic silanols.Add 1% Et

N or NH

OH to the mobile phase.
Product co-elutes with Acid Mobile phase too non-polar; Acid dragging.Add 1% Acetic Acid to mobile phase (moves Acid up, keeps Amide distinct).
No Product visible (UV) Reaction failed or concentration too low.Check reagents. Ensure UV lamp is set to 254 nm (Short wave), not 365 nm.[4]
Dark spot at solvent front Acid Chloride hydrolysis or non-polar dimer.Reduce solvent polarity (e.g., 9:1 Hex:EtOAc) to resolve top impurities.

References

  • TLC Stains & Visualization: University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.

  • Amide Coupling Monitoring: Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC for Reaction Monitoring.

  • General TLC Methodology: LibreTexts Chemistry. 2.3: Thin Layer Chromatography (TLC)

  • Reaction Context (Benzamides): National Institutes of Health (PMC). Optimization of radio-TLC resolution (PRISMA method).

Sources

Flow chemistry methods for synthesizing (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Continuous Flow Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Abstract

This document provides a detailed methodology for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone, a key intermediate in pharmaceutical research, utilizing continuous flow chemistry. The traditional batch synthesis of this amide via the Schotten-Baumann reaction of 2-bromobenzoyl chloride and piperidine presents challenges related to the handling of a corrosive and lachrymatory acyl chloride and the management of a highly exothermic reaction. This application note details a robust, scalable, and safer continuous flow process that leverages the inherent advantages of microreactor technology, including superior heat and mass transfer, precise control over reaction parameters, and minimized operator exposure to hazardous reagents.[1] We present a complete protocol from reagent preparation to system operation and product optimization, designed for researchers and process chemists in the drug development sector.

Introduction: The Case for Flow Chemistry in Amide Synthesis

Amide bond formation is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry, forming the backbone of countless active pharmaceutical ingredients (APIs).[2][3] The target molecule, (2-Bromophenyl)(piperidin-1-yl)methanone, is a valuable scaffold in drug discovery. Its synthesis typically involves the reaction of an acyl chloride with a secondary amine.

While effective, batch production methods for this type of reaction pose significant safety and scalability risks:

  • Hazardous Reagents: 2-Bromobenzoyl chloride is corrosive and lachrymatory. In a batch process, large quantities are handled at once, increasing the risk of exposure. Flow chemistry minimizes this risk by generating and consuming hazardous intermediates in situ, with only small volumes present in the reactor at any given time.[4][5]

  • Exothermic Reactions: The acylation of amines is highly exothermic. In large-scale batch reactors, inefficient heat dissipation can lead to temperature spikes, promoting side reactions, impurity formation, and potential thermal runaways.[6] Flow reactors, with their high surface-area-to-volume ratio, offer vastly superior thermal control, ensuring isothermal conditions and consistent product quality.[1]

  • Scalability and Control: Scaling up a batch reaction often requires re-optimization due to changes in mixing efficiency and heat transfer. In contrast, scaling a flow process ("scaling out") can be achieved by simply running the system for a longer duration or by operating multiple reactors in parallel, minimizing redevelopment time.[5]

This protocol harnesses these advantages to provide a reliable and efficient synthesis pathway.

Reaction Mechanism and Stoichiometry

The core transformation is a nucleophilic acyl substitution. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.

Reaction_Mechanism Fig. 1: Nucleophilic Acyl Substitution Mechanism cluster_products Products R1 2-Bromobenzoyl Chloride P (2-Bromophenyl)(piperidin-1-yl)methanone R1->P + R2 Piperidine R2->P + Base Base (e.g., Et3N) Salt [Et3NH]+Cl- P->Salt +

Caption: Fig. 1: Nucleophilic Acyl Substitution Mechanism

Experimental Protocol

This protocol is designed for a standard laboratory flow chemistry setup. The specific components can be adapted based on available equipment.

Materials and Equipment
Chemicals & Solvents Grade Supplier
2-Bromobenzoyl chloride≥98%Sigma-Aldrich
Piperidine≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)HPLC Grade, anhydrousFisher Scientific
Saturated aq. NaHCO₃--
Brine (Saturated aq. NaCl)--
Anhydrous MgSO₄--
Equipment Description/Model
Syringe Pumps (2)e.g., Chemtrix, Vapourtec, Uniqsis
T-MixerPEEK or Glass (e.g., 250 µL internal volume)
Reactor CoilPFA tubing (e.g., 10 mL, 1 mm ID)
Temperature ControllerOil bath or heated reactor module
Back Pressure Regulator (BPR)50-100 psi (3.4-6.9 bar)
Collection VesselStandard laboratory flask
Tubing and FittingsPEEK/PTFE, compatible with chlorinated solvents
Reagent Preparation

Causality: Preparing stock solutions is critical for accurate molar delivery via pumps. Anhydrous solvent is used to prevent hydrolysis of the highly reactive acyl chloride.

  • Solution A (Acyl Chloride): In a dry volumetric flask under an inert atmosphere (N₂ or Ar), prepare a 0.5 M solution of 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM).

  • Solution B (Amine & Base): In a separate volumetric flask, prepare a solution containing 0.6 M piperidine (1.2 equivalents) and 0.6 M triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

Rationale for Stoichiometry: A slight excess of the amine and base ensures complete consumption of the limiting acyl chloride, simplifying purification.

Flow System Setup and Operation

The following diagram illustrates the assembly of the flow chemistry system.

Flow_Setup cluster_setup A Reservoir A (0.5 M 2-Bromobenzoyl Chloride in DCM) P1 Pump 1 A->P1 Solution A B Reservoir B (0.6 M Piperidine + 0.6 M Et3N in DCM) P2 Pump 2 B->P2 Solution B Mix T-Mixer P1->Mix 0.5 mL/min P2->Mix 0.5 mL/min Coil Reactor Coil (10 mL) Heated Bath Mix->Coil BPR Back Pressure Regulator (100 psi) Coil->BPR Collect Product Collection BPR->Collect

Caption: Fig. 2: Continuous Flow Synthesis Setup

Step-by-Step Protocol:

  • System Assembly: Assemble the flow reactor as shown in Figure 2. Ensure all fittings are secure to prevent leaks, especially given the use of a chlorinated solvent.

  • Priming: Prime both pumps and their respective lines with the solvent (DCM) to remove air. Then, prime the lines with their designated reagent solutions (A and B) up to the T-mixer.

  • Set Conditions: Set the temperature controller for the reactor coil to 25 °C (initial condition).

  • Initiate Flow: Start both pumps simultaneously at a flow rate of 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min.

    • Causality: The residence time (τ) in the reactor is calculated as Reactor Volume (V) / Total Flow Rate (Q). For this setup, τ = 10 mL / 1.0 mL/min = 10 minutes. This provides sufficient time for the reaction to proceed to completion at room temperature.

  • Equilibration: Allow the system to run for 2-3 residence times (20-30 minutes) to reach a steady state before collecting the product. This ensures the collected sample is representative of the reaction under the specified conditions.

  • Collection: Collect the output stream from the BPR into a flask containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This immediately quenches any unreacted acyl chloride and neutralizes the triethylammonium hydrochloride salt.

  • Shutdown: Once the desired amount of product is collected, switch the pump inlets to reservoirs containing pure solvent (DCM) and flush the entire system for at least 30 minutes to remove all reactive materials.

Work-up and Purification
  • Transfer the collected quenched reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (2-Bromophenyl)(piperidin-1-yl)methanone.

Process Optimization and Validation

To ensure a robust and efficient process, key parameters can be systematically varied. Automated flow systems are particularly adept at rapid reaction optimization.[5][7] The table below outlines a suggested design of experiments (DoE) approach.

Parameter Range Rationale / Expected Outcome
Temperature 10 °C - 60 °CThe reaction is exothermic; lower temperatures may improve selectivity but require longer residence times. Higher temperatures will accelerate the reaction rate.
Residence Time 2 min - 20 minAdjust by changing the total flow rate (e.g., 0.5 mL/min to 5.0 mL/min). Shorter times increase throughput, but conversion may be incomplete.
Stoichiometry 1.05 to 1.5 equiv. Piperidine/Et₃NIncreasing the excess of the amine/base can push the reaction to completion faster but may complicate purification.
Concentration 0.2 M - 1.0 MHigher concentrations increase throughput but may lead to solubility issues or poor heat management, even in flow. Solubility screening is recommended before major increases.[8]

Self-Validation: The process can be validated by incorporating in-line analytical tools, such as FT-IR or UV-Vis spectroscopy.[4][8] Monitoring the disappearance of the acyl chloride carbonyl stretch (~1770 cm⁻¹) and the appearance of the amide carbonyl stretch (~1645 cm⁻¹) in real-time provides direct evidence of reaction completion and steady-state attainment.

Safety Considerations

  • Chemical Hazards: Both 2-bromobenzoyl chloride and piperidine are corrosive and toxic. Triethylamine is flammable and an irritant. All reagent handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • System Pressure: Although operating at moderate pressure, always check the pressure rating of all components (tubing, fittings, reactor). Use a blast shield, especially during initial runs and optimization at elevated temperatures.

  • Solvent: Dichloromethane is a volatile, suspected carcinogen. Minimize exposure and ensure proper ventilation.

  • HCl Gas: The reaction generates HCl gas, which is neutralized by the base. The back pressure regulator helps keep gases in solution, but proper venting of the collection vessel is still necessary.[9]

Conclusion

This application note demonstrates that the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone can be effectively, safely, and efficiently performed using continuous flow chemistry. The method offers superior control over reaction exotherms, minimizes handling of hazardous materials, and provides a straightforward path to scale-up.[1][10] By leveraging the principles of microreactor technology, researchers can achieve higher yields, improved purity, and greater reproducibility compared to traditional batch methods, accelerating the drug development pipeline.

References

  • Gemoets, H., et al. (2020). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Chemical Reviews.

  • Gade, S. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Purdue University Graduate School.

  • Malik, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry.

  • Alonso, E., et al. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs.

  • Fülöp, F., et al. (2018). Direct amide formation in a continuous-flow system mediated by carbon disulfide. Catalysis Science & Technology.

  • Pastre, J., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Sustainable Chemistry & Engineering.

  • Vervloessem, E., et al. (2021). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository.

  • Organic Syntheses. Benzoyl piperidine. Organic Syntheses Procedure.

  • Mateos, C., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science.

  • ResearchGate. (n.d.). Synthesis of amides under flow chemistry conditions. ResearchGate.

  • Pimpimpar, A., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Molecules.

  • Wheeler, R., et al. (2017). Flow Chemistry in Organic Synthesis. Wiley.

  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews.

  • ResearchGate. (n.d.). Optimization of the continuous flow synthesis of amide 7 from (+)‐epichlorohydrin (8). ResearchGate.

  • Zotova, N., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules.

  • Cole, K. P., et al. (2017). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development.

  • Gutmann, B., et al. (2015). The Use of Gases in Flow Synthesis. Organic Process Research & Development.

  • Noël, T., & Hessel, V. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Green Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-2BR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity for Sterically Hindered Benzamide Synthesis

Executive Summary & Core Directive

User Issue: Low yield or inconsistent results in the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone (CAS: 61153-35-3).

Technical Diagnosis: The primary challenge in this synthesis is the ortho-effect caused by the bromine atom at the C2 position of the benzoyl ring. This steric bulk hinders the nucleophilic attack of piperidine on the carbonyl carbon. Furthermore, the electron-withdrawing nature of the bromine can make the acid chloride intermediate more susceptible to hydrolysis if moisture is present, leading to reversion to the starting material (2-bromobenzoic acid).

Recommended Solution: Transition from standard coupling agents (EDC/DCC) to a catalyzed acid chloride activation protocol . This method generates a highly electrophilic intermediate that overcomes the steric barrier more effectively.

The "Gold Standard" Protocol (Acid Chloride Route)

This protocol is designed to maximize conversion by ensuring complete activation of the carboxylic acid before amine introduction.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Bromobenzoic Acid 1.0SubstrateLimiting reagent.
Thionyl Chloride (SOCl₂) 3.0 - 5.0ActivatorExcess ensures full conversion; acts as solvent.
DMF (Dimethylformamide) 0.05 (Cat.)CatalystCritical: Forms the Vilsmeier-Haack active species.
Piperidine 1.2NucleophileSlight excess to drive reaction.
Triethylamine (TEA) 1.5BaseScavenges HCl generated during coupling.
DCM (Dichloromethane) SolventSolventAnhydrous required.
Step-by-Step Methodology
Phase A: Activation (Formation of Acid Chloride)
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Mixing: Add 2-Bromobenzoic acid (1.0 eq) and anhydrous DCM (5 mL/mmol).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: Without DMF, the reaction with sterically hindered acids is sluggish.

  • Activation: Add Thionyl Chloride (SOCl₂) dropwise.

  • Reflux: Heat to gentle reflux (40°C) for 2–3 hours.

    • Checkpoint: The solution should turn clear and gas evolution (SO₂/HCl) should cease.

  • Concentration: Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator). Do not skip this. Excess SOCl₂ will react violently with piperidine and char the product.

    • Result: 2-Bromobenzoyl chloride (Yellow/Orange oil).

Phase B: Coupling (Amide Bond Formation)
  • Dissolution: Redissolve the acid chloride residue in fresh anhydrous DCM. Cool to 0°C (Ice bath).

  • Preparation of Amine: In a separate flask, mix Piperidine (1.2 eq) and TEA (1.5 eq) in DCM.

  • Addition: Add the Amine/Base mixture slowly to the Acid Chloride solution at 0°C.

    • Why? The reaction is exothermic. Rapid addition can cause side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Optimization: Due to the 2-Bromo steric hindrance, if TLC shows starting material remaining after 4h, heat to reflux (40°C) for an additional 2 hours.

Phase C: Workup & Purification
  • Quench: Add water to the reaction mixture.

  • Wash Sequence (The "Self-Validating" Purification):

    • Wash 1: 1M HCl: Removes unreacted Piperidine and TEA (converts them to water-soluble salts).

    • Wash 2: Sat. NaHCO₃: Removes unreacted 2-Bromobenzoic acid (hydrolyzed acid chloride).

    • Wash 3: Brine: Dries the organic layer.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Final Polish: If the oil is colored, pass through a short silica plug eluting with Hexane:EtOAc (8:2).

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision points for the user.

G Start Start: 2-Bromobenzoic Acid Activation Add SOCl2 + Cat. DMF (Reflux 2h) Start->Activation Activation Intermediate Intermediate: 2-Bromobenzoyl Chloride Activation->Intermediate -SO2, -HCl Coupling Add Piperidine + TEA (DCM, 0°C -> RT) Intermediate->Coupling Nucleophilic Attack Check TLC Check: Complete Conversion? Coupling->Check Heat Heat to Reflux (40°C) Check->Heat No (Steric Stall) Workup Wash: 1M HCl -> NaHCO3 Check->Workup Yes Heat->Workup Product Target: (2-Bromophenyl)(piperidin-1-yl)methanone Workup->Product

Caption: Figure 1. Optimized synthetic workflow for sterically hindered benzamides, highlighting the critical thermal activation step if conversion stalls.

Troubleshooting Guide (Ticket System)

Use this matrix to diagnose specific failures in your experiment.

SymptomProbable CauseCorrective Action
Yield < 40% Moisture Contamination: The acid chloride hydrolyzed back to acid before reacting with piperidine.Action: Ensure DCM is anhydrous. Dry the acid chloride residue under high vacuum for 30 mins before adding amine.
Sticky/Dark Oil Excess SOCl₂: Thionyl chloride was not fully removed and reacted with piperidine/TEA to form tars.Action: Co-evaporate the acid chloride with toluene (2x) to azeotrope off residual SOCl₂.
Solid Precipitate in Organic Layer Piperidine Hydrochloride: The byproduct salt is not fully soluble in DCM.Action: This is normal. It will be removed during the aqueous workup (1M HCl wash). Do not filter it out; proceed to wash.
Starting Material Persists Steric Hindrance: The 2-Bromo group is blocking the attack at RT.Action: Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C for the coupling step. Higher temp overcomes the energy barrier.

Frequently Asked Questions (FAQs)

Q1: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, but with caveats. Standard coupling agents (EDC/NHS) often struggle with ortho-substituted benzoic acids due to the bulky intermediate formed. If you must avoid acid chlorides, use HATU with DIPEA in DMF, but expect slower kinetics. The Acid Chloride method is generally superior for ortho-halo substrates [1].

Q2: Why is DMF necessary in the first step? A: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion). This species is far more reactive toward the carboxylic acid than SOCl₂ alone, essentially catalyzing the formation of the acid chloride. Without it, the reaction may require days or extreme heat [2].

Q3: Is the product stable? A: Yes. Unlike the acid chloride intermediate, the resulting amide (2-Bromophenyl)(piperidin-1-yl)methanone is highly stable to hydrolysis and can be stored at room temperature.

Data Comparison: Methods

ParameterAcid Chloride Method (Recommended)HATU CouplingDCC Coupling
Avg. Yield 85 - 95% 60 - 75%50 - 65%
Reaction Time 4-6 Hours12-24 Hours12-24 Hours
Purification Extraction (Acid/Base Wash)Column Chromatography (often required to remove urea)Filtration + Column
Cost Low (SOCl₂ is cheap)High (HATU is expensive)Moderate

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Clayden, J. (2002). Organic Principles and Mechanisms. Chapter on Acyl Substitution and Vilsmeier-Haack reaction.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349, (2-Bromophenyl)(piperidin-1-yl)methanone.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Common side reactions in the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this specific amide synthesis. Our focus is on not just identifying problems, but understanding their chemical origins to empower you with robust, validated solutions.

I. Introduction to the Synthesis

The synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone is a cornerstone reaction in the generation of scaffolds for various pharmacologically active molecules. The primary synthetic routes involve the formation of an amide bond between a 2-bromobenzoyl precursor and piperidine. The two most common approaches are:

  • Schotten-Baumann Reaction: The acylation of piperidine with 2-bromobenzoyl chloride in the presence of a base.

  • Amide Coupling: The direct coupling of 2-bromobenzoic acid with piperidine using a suitable coupling agent.

While seemingly straightforward, the presence of the ortho-bromo substituent on the benzoyl moiety introduces specific challenges and potential side reactions that require careful consideration and control.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter in my final product?

A1: The most frequently observed impurities include unreacted starting materials (2-bromobenzoic acid or 2-bromobenzoyl chloride and piperidine), the hydrolysis product 2-bromobenzoic acid, and potentially the piperidinium salt of 2-bromobenzoic acid. Under certain conditions, you might also see trace amounts of byproducts from side reactions such as diacylation or benzyne formation.

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields can often be attributed to several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents.

  • Hydrolysis of the acyl chloride: If you are using 2-bromobenzoyl chloride, its reactivity makes it highly susceptible to hydrolysis, especially if your solvent and glassware are not scrupulously dry.[1]

  • Product loss during work-up: (2-Bromophenyl)(piperidin-1-yl)methanone has some aqueous solubility, and aggressive or repeated aqueous washes can lead to significant product loss.

  • Side reactions: The formation of byproducts will naturally consume your starting materials and lower the yield of the desired product.

Q3: My TLC plate shows multiple spots even after the reaction should be complete. What could these be?

A3: Besides your starting materials and product, unexpected spots on your TLC could represent several side products. A common culprit is 2-bromobenzoic acid, which will have a different Rf value. Other possibilities include the diacylated piperidine or products arising from more complex side reactions. It is advisable to run co-spots with your starting materials to aid in identification.

Q4: Is it better to use 2-bromobenzoyl chloride or 2-bromobenzoic acid with a coupling agent?

A4: The choice depends on several factors. The 2-bromobenzoyl chloride route (Schotten-Baumann) is often faster and uses cheaper reagents.[2][3] However, the acyl chloride is highly moisture-sensitive.[1] The use of 2-bromobenzoic acid with a coupling agent (like DCC, EDC, or HATU) offers milder reaction conditions and avoids the handling of a highly reactive acyl chloride, but the coupling agents and the necessary additives can be more expensive and introduce their own set of potential side reactions and purification challenges.[4]

III. Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone.

Problem 1: The reaction appears sluggish or does not go to completion.
Potential Cause Diagnostic Check Proposed Solution
Low quality of 2-bromobenzoyl chloride Analyze the starting acyl chloride by ¹H NMR. The presence of a broad singlet corresponding to the carboxylic acid proton indicates hydrolysis.Use freshly prepared or newly purchased 2-bromobenzoyl chloride. If preparing it from 2-bromobenzoic acid (e.g., using thionyl chloride), ensure the reaction goes to completion and the excess chlorinating agent is thoroughly removed.
Insufficient base in Schotten-Baumann reaction Check the pH of the aqueous layer during the reaction; it should remain basic.Use at least two equivalents of piperidine (one to react and one to act as a base) or one equivalent of piperidine and a non-nucleophilic base like triethylamine or aqueous NaOH.[3]
Ineffective coupling agent If using a coupling agent, check its age and storage conditions. Many coupling agents are moisture-sensitive.Use a fresh batch of the coupling agent and ensure it is handled under an inert atmosphere.
Low reaction temperature Monitor the internal temperature of the reaction.While the initial addition of 2-bromobenzoyl chloride should be done at a low temperature (0-5 °C) to control the exotherm, allowing the reaction to warm to room temperature and stirring for a sufficient period is necessary for completion.[5]
Problem 2: Formation of a significant amount of 2-bromobenzoic acid as a byproduct.
Potential Cause Diagnostic Check Proposed Solution
Hydrolysis of 2-bromobenzoyl chloride This is the most common cause. The presence of water in the solvent, on the glassware, or in the piperidine will lead to the formation of 2-bromobenzoic acid.[1]Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If using a base like NaOH, add it as a concentrated aqueous solution to a biphasic system to minimize contact time with the acyl chloride in the organic phase.[6]
Incomplete conversion of 2-bromobenzoic acid to the acyl chloride If you are preparing the acyl chloride in situ or as a separate step, incomplete reaction will leave unreacted carboxylic acid.Ensure the reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) goes to completion. This can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).
Problem 3: Presence of a high molecular weight impurity.
Potential Cause Diagnostic Check Proposed Solution
Diacylation of piperidine The formation of 1,1'-(1,2-phenylenebis(carbonyl))bis(piperidine) can occur if the acyl chloride is in excess or added too quickly. This impurity will have a significantly higher molecular weight.Use a slight excess of piperidine relative to the 2-bromobenzoyl chloride. Add the acyl chloride slowly and with efficient stirring to avoid localized high concentrations.[4]
Benzyne formation and subsequent trapping If a very strong base (like NaNH₂ or LDA) is used, or if the reaction is run at a very high temperature with a moderately strong base, benzyne can be formed via elimination of HBr. The benzyne can then be trapped by piperidine to form isomeric aminophenyl piperidinyl methanones.Avoid the use of excessively strong bases. Stick to milder bases like triethylamine, pyridine, or aqueous NaOH under controlled temperatures.
Ullmann-type coupling If using a copper catalyst with 2-bromobenzoic acid, dimerization of the starting material or coupling with piperidine at the aromatic ring can occur, especially at high temperatures.[7]If employing a copper-catalyzed amidation, carefully screen ligands and reaction temperatures to favor N-acylation over C-N coupling at the aromatic ring.

IV. Experimental Protocols & Methodologies

Protocol 1: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone via Schotten-Baumann Reaction

This protocol is a robust and commonly used method for the title compound.

Materials:

  • 2-Bromobenzoyl chloride

  • Piperidine

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperidine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M NaOH (to remove any 2-bromobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Monitoring: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

V. Visualization of Reaction Pathways and Troubleshooting Logic

Main Reaction and Key Side Reactions

Reactants 2-Bromobenzoyl Chloride + Piperidine Product (2-Bromophenyl)(piperidin-1-yl)methanone (Desired Product) Reactants->Product Schotten-Baumann (Base, DCM) Hydrolysis 2-Bromobenzoic Acid (Hydrolysis) Reactants->Hydrolysis H₂O (Moisture) Diacylation Diacylated Piperidine (Over-acylation) Reactants->Diacylation Excess Acyl Chloride Benzyne Benzyne Pathway Products (Strong Base/High Temp) Reactants->Benzyne Strong Base (e.g., NaNH₂)

Caption: Primary synthetic route and major potential side reactions.

Troubleshooting Decision Tree for Low Yield

Start Low Yield of Product Check_TLC Analyze Crude Reaction by TLC Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Yes_Unreacted Yes Unreacted_SM->Yes_Unreacted Yes No_Unreacted No Unreacted_SM->No_Unreacted No Check_Conditions Review Reaction Conditions: - Reaction Time - Temperature - Reagent Quality Yes_Unreacted->Check_Conditions Major_Byproduct Major Byproduct Spot Present? No_Unreacted->Major_Byproduct Optimize_Conditions Optimize Conditions: - Increase reaction time - Ensure fresh reagents Check_Conditions->Optimize_Conditions Yes_Byproduct Yes Major_Byproduct->Yes_Byproduct Yes No_Byproduct No Major_Byproduct->No_Byproduct No Identify_Byproduct Identify Byproduct: - Co-spot with 2-bromobenzoic acid - Check for high MW impurity (MS) Yes_Byproduct->Identify_Byproduct Workup_Loss Consider Product Loss During Work-up No_Byproduct->Workup_Loss Hydrolysis_Issue Hydrolysis is Likely (2-bromobenzoic acid) Identify_Byproduct->Hydrolysis_Issue Drying_Protocol Implement Strict Anhydrous Techniques Hydrolysis_Issue->Drying_Protocol Optimize_Workup Optimize Work-up: - Reduce aqueous washes - Back-extract aqueous layers Workup_Loss->Optimize_Workup

Caption: A logical workflow for troubleshooting low product yield.

VI. References

  • BenchChem. (2025). Synthesis of 2-bromobenzoic acid. PrepChem.com. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PMC. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Google Patents. (n.d.). US6780877B2 - Acid addition salt of optically active piperidine compound and process for preparing the same.

  • NIH. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Chemistry Guide. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • Schotten-Baumann Reaction. (n.d.). [Link]

  • ResearchGate. (n.d.). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. [Link]

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Technical Support Center: Friedel-Crafts Acylation Challenges with Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation, specifically when piperidine moieties are present in the starting materials. This document moves beyond standard protocols to address the fundamental chemical principles that often lead to low conversion or reaction failure in this context, providing expert-driven troubleshooting strategies and validated alternative protocols.

A Critical Foreword: Understanding the Incompatibility

Before proceeding to the troubleshooting FAQs, it is crucial to address a fundamental conflict between the nature of piperidine and the requirements of a Friedel-Crafts acylation. Piperidine is a secondary aliphatic amine, making it a potent Lewis base. The Friedel-Crafts acylation, conversely, is critically dependent on a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

When these two are combined, the lone pair of electrons on the piperidine nitrogen will readily coordinate with the Lewis acid catalyst.[1][2] This acid-base reaction is typically faster and more favorable than the desired activation of the acylating agent. The result is the formation of a stable complex that deactivates the catalyst, effectively halting the Friedel-Crafts reaction.[1][2][3]

Therefore, a direct Friedel-Crafts acylation on an aromatic ring bearing an unprotected piperidine substituent is destined for failure. This guide will walk you through why this happens and how to strategically circumvent this inherent incompatibility.

Troubleshooting FAQs & In-Depth Solutions

Q1: My Friedel-Crafts acylation of a piperidine-substituted aromatic compound has failed completely. What is the primary cause?

A: The most probable cause of failure is the deactivation of your Lewis acid catalyst by the basic piperidine nitrogen. As detailed in the foreword, the nitrogen's lone pair forms a strong coordinate bond with the Lewis acid (e.g., AlCl₃). This sequesters the catalyst, preventing it from activating the acyl chloride or anhydride to form the necessary acylium ion electrophile.[4][5][6]

Furthermore, this complexation places a positive charge on the nitrogen atom. This positively charged group acts as a powerful electron-withdrawing group, which strongly deactivates the attached aromatic ring towards any further electrophilic aromatic substitution.[2][7]

G Piperidine Piperidine Moiety (Lewis Base) DeactivatedComplex [Piperidine-AlCl₃] Complex (Catalyst Deactivated) Piperidine->DeactivatedComplex Forms Stable Complex LewisAcid AlCl₃ Catalyst (Lewis Acid) LewisAcid->DeactivatedComplex AcylChloride Acyl Chloride UnreactedAcyl Unreacted Acyl Chloride AcylChloride->UnreactedAcyl No activation occurs

Figure 1. Lewis acid catalyst deactivation by piperidine.
Q2: How can I successfully perform a Friedel-Crafts acylation on an aromatic compound that contains a piperidine substituent?

A: The key is to temporarily "mask" the basicity of the piperidine nitrogen using a protecting group. By converting the amine into a less reactive functional group, such as an amide or carbamate, you prevent it from interfering with the Lewis acid catalyst. The ideal protecting group must be stable under the acidic and often harsh conditions of the Friedel-Crafts reaction but readily removable afterward to restore the piperidine moiety.[8]

The overall strategy follows a three-step sequence:

  • Protect: Install a suitable protecting group on the piperidine nitrogen.

  • Acylate: Perform the Friedel-Crafts acylation on the aromatic ring. The protected piperidine, now a deactivating group, will likely direct the acylation to the meta position.

  • Deprotect: Remove the protecting group to yield the desired final product.

G Start Piperidine-Substituted Aromatic Compound Protect Step 1: Protect (e.g., with Boc₂O) Start->Protect Protected N-Protected Intermediate Protect->Protected Acylate Step 2: Friedel-Crafts Acylation (AlCl₃, RCOCl) Protected->Acylate Acylated Acylated & Protected Intermediate Acylate->Acylated Deprotect Step 3: Deprotect (e.g., with TFA) Acylated->Deprotect Final Final Acylated Product Deprotect->Final

Figure 2. Workflow for acylation via a protection strategy.
Q3: What are the most suitable protecting groups for a piperidine nitrogen prior to a Friedel-Crafts acylation?

A: The choice of protecting group is critical. Amides and carbamates are excellent options as they significantly reduce the nucleophilicity and basicity of the nitrogen.

Protecting GroupStructureProtection ConditionsFriedel-Crafts StabilityDeprotection Conditions
Acetyl (Ac) -COCH₃Acetic anhydride or Acetyl chloride, Base (e.g., Et₃N)ExcellentStrong acid (e.g., aq. HCl, heat) or strong base (e.g., aq. NaOH, heat)
tert-Butoxycarbonyl (Boc) -COOC(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, Et₃N)GoodStrong acid (e.g., TFA, HCl in dioxane)[9]
Benzyloxycarbonyl (Cbz) -COOCH₂PhBenzyl chloroformate, BaseGoodCatalytic hydrogenation (H₂, Pd/C)[9]

Recommendation: The acetyl group is often the most robust choice for Friedel-Crafts conditions due to the high stability of the amide bond. The Boc group is also widely used, but care must be taken as strongly acidic conditions can lead to premature deprotection.

Protocol: Acetyl Protection of Piperidine

This protocol provides a general method for the N-acetylation of a piperidine-substituted aromatic compound.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the piperidine-substituted starting material (1.0 eq) and an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10] Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.5 eq), to the solution.

  • Acylating Agent: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acetylated compound by column chromatography or recrystallization to obtain the substrate ready for Friedel-Crafts acylation.

Q4: I believe I am misusing the term "Friedel-Crafts." I simply want to acylate the nitrogen of piperidine. What is the correct procedure?

A: This is a common point of confusion. The direct acylation of the piperidine nitrogen is known as N-acylation . This reaction is significantly more straightforward than a Friedel-Crafts reaction and does not use a Lewis acid catalyst. Instead, it typically involves reacting piperidine with an acylating agent (like an acyl chloride or anhydride) in the presence of a base.

Protocol: Standard N-Acylation of Piperidine (Schotten-Baumann Conditions)

This protocol describes the acylation of piperidine with benzoyl chloride as an example.

  • Setup: In a flask, dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add an aqueous solution of a base like sodium hydroxide (2.0 eq).

  • Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the mixture. A white precipitate (the product) may form immediately.

  • Reaction: Continue stirring at room temperature for 1-2 hours.

  • Workup: Separate the organic layer. Wash with dilute HCl to remove any unreacted piperidine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-benzoylpiperidine product, which can be further purified if necessary.

Q5: My reaction is still performing poorly even after implementing a protection strategy. What other general Friedel-Crafts issues should I investigate?

A: If catalyst deactivation by the amine has been addressed, low conversion is likely due to other common issues in Friedel-Crafts acylations.[11][12]

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ react violently with moisture.[11] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents and reagents.

  • Catalyst Stoichiometry: Friedel-Crafts acylation is often not truly catalytic. The product ketone is a Lewis base that forms a complex with the catalyst.[12][13] Therefore, a stoichiometric amount (at least 1.0 equivalent with respect to the acylating agent) or even a slight excess of the Lewis acid is typically required.[12][13]

  • Reagent Quality: Use freshly opened or purified AlCl₃. Over time, it can hydrolyze to aluminum oxides and HCl, reducing its activity. Ensure the acylating agent and substrate are pure.

  • Reaction Temperature: Some reactions require heating to overcome the activation energy, while others need to be run at low temperatures to prevent side reactions.[12][14] If your reaction is sluggish at room temperature, consider cautiously increasing the temperature (e.g., to 40-60 °C).

G Start Low Conversion Observed CheckAmine Is piperidine N protected? Start->CheckAmine CheckAnhydrous Are conditions strictly anhydrous? CheckAmine->CheckAnhydrous Yes Protect Protect N-atom (See Q2/Q3) CheckAmine->Protect No CheckStoich Is [AlCl₃] ≥ 1.0 eq? (vs. acylating agent) CheckAnhydrous->CheckStoich Yes Dry Oven-dry glassware, use anhydrous solvents CheckAnhydrous->Dry No CheckTemp Has temperature been optimized? CheckStoich->CheckTemp Yes IncreaseCat Increase AlCl₃ loading to 1.1-1.2 eq CheckStoich->IncreaseCat No Success Reaction Optimized CheckTemp->Success Yes OptimizeTemp Screen temperatures (e.g., 0°C to 60°C) CheckTemp->OptimizeTemp No Protect->CheckAnhydrous Dry->CheckStoich IncreaseCat->CheckTemp OptimizeTemp->Success

Figure 3. General troubleshooting flowchart for Friedel-Crafts acylation.
References
  • Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. [Link]

  • ARTICLE - ChemRxiv. ChemRxiv. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]

  • "Safety-Catch" Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acro-Peptide. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

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Preventing byproduct formation in (2-Bromophenyl)(piperidin-1-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure a successful and high-purity synthesis. Our approach is grounded in mechanistic principles to empower you to not only execute the synthesis but also to understand the causality behind each experimental step.

I. Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses common problems encountered during the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone, focusing on the prevention of byproduct formation.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Hydrolysis of 2-Bromobenzoyl Chloride: This is the most common cause of low yield. Acyl chlorides are highly reactive and readily hydrolyze in the presence of water to form the unreactive 2-bromobenzoic acid.[1]Solution: a. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool under an inert atmosphere (N₂ or Ar) or in a desiccator immediately before use. b. Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). c. Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
2. Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.Solution: a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A typical mobile phase is a mixture of hexane and ethyl acetate. b. Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or gently warming the reaction mixture (e.g., to 40°C), while still monitoring for potential side reactions.
Product is Contaminated with a White Solid Impurity 1. Presence of 2-Bromobenzoic Acid: The hydrolyzed acyl chloride will be present as a carboxylic acid impurity.Solution: a. Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution. This will deprotonate the acidic 2-bromobenzoic acid, forming the corresponding carboxylate salt which is soluble in the aqueous layer and can be separated.
2. Presence of Piperidinium Hydrochloride: If excess piperidine is used, it will react with the HCl byproduct to form a salt.Solution: a. Aqueous Acid Wash: Wash the organic layer with a dilute acid such as 1M hydrochloric acid (HCl). This will protonate the basic piperidine, forming a water-soluble salt that can be removed in the aqueous phase.
Multiple Spots on TLC After Reaction Completion 1. In addition to the above, potential for Diacylation: While less common with piperidine than with primary amines, it's possible for a second molecule of 2-bromobenzoyl chloride to react with the initial product under certain conditions, though this is sterically hindered and generally not a major concern.Solution: a. Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of piperidine to ensure the complete consumption of the 2-bromobenzoyl chloride. Avoid a large excess of the acyl chloride. b. Slow Addition: Add the 2-bromobenzoyl chloride dropwise to the solution of piperidine. This maintains a low concentration of the acyl chloride and favors the mono-acylation product.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone?

The synthesis is a classic example of a Schotten-Baumann reaction , which proceeds via a nucleophilic acyl substitution mechanism .[2][3] The nitrogen atom of piperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.[4]

Q2: Why is a base, such as aqueous sodium hydroxide or pyridine, necessary in this reaction?

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] The base serves two critical functions:

  • Neutralization: It neutralizes the HCl, preventing it from protonating the piperidine starting material. A protonated amine (piperidinium chloride) is no longer nucleophilic and will not react with the acyl chloride.

  • Driving Equilibrium: By neutralizing the acid byproduct, the base drives the reaction equilibrium towards the formation of the amide product, ensuring a higher yield.[5]

Q3: Can I use 2-bromobenzoic acid directly with piperidine to form the amide?

Directly reacting a carboxylic acid with an amine to form an amide requires high temperatures (often >180°C) to drive off water and is generally a low-yielding process.[1] A more efficient method is to first "activate" the carboxylic acid. Converting 2-bromobenzoic acid to 2-bromobenzoyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by piperidine under mild conditions.

Q4: I see an oily layer form during the reaction. Is this normal?

Yes, the product, (2-Bromophenyl)(piperidin-1-yl)methanone, is an organic molecule that is often insoluble in the aqueous phase of a typical Schotten-Baumann reaction. It will reside in the organic solvent layer (e.g., dichloromethane or diethyl ether). An oily appearance or the formation of a precipitate is a good indication that the product is forming.

Q5: Are there any side reactions involving the bromine atom on the aromatic ring?

Under the standard Schotten-Baumann conditions (mild temperature, basic environment), the C-Br bond is stable and does not typically participate in side reactions. More forcing conditions, such as high temperatures or the use of certain catalysts (e.g., palladium in cross-coupling reactions), would be required to activate the aryl bromide.

III. Visualizing the Reaction and Byproduct Pathways

Main Reaction Pathway

Main_Reaction Figure 1: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone reagent1 2-Bromobenzoyl Chloride product (2-Bromophenyl)(piperidin-1-yl)methanone reagent1->product reagent2 Piperidine reagent2->product base Base (e.g., NaOH) base->product + HCl

Caption: Main synthesis pathway.

Primary Byproduct Formation Pathway

Byproduct_Formation Figure 2: Hydrolysis of 2-Bromobenzoyl Chloride acyl_chloride 2-Bromobenzoyl Chloride byproduct 2-Bromobenzoic Acid acyl_chloride->byproduct water Water (H₂O) water->byproduct Hydrolysis

Caption: Formation of the primary byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 3: Troubleshooting Logic start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis (Acidic Impurity?) start->check_hydrolysis check_sm Unreacted Starting Materials on TLC? start->check_sm solution_hydrolysis Implement Anhydrous Conditions & Basic Workup check_hydrolysis->solution_hydrolysis Yes solution_sm Increase Reaction Time & Optimize Stoichiometry check_sm->solution_sm Yes

Caption: A logical workflow for troubleshooting.

IV. Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by carefully controlling reaction conditions to prevent byproduct formation.

Step 1: Preparation of 2-Bromobenzoyl Chloride from 2-Bromobenzoic Acid

  • 1.1 Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromobenzoic acid (1.0 eq).

  • 1.2 Reaction: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops) can be added to facilitate the reaction.

  • 1.3 Reflux: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • 1.4 Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

  • 2.1 Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve piperidine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • 2.2 Acylation: Dissolve the crude 2-bromobenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperidine solution over 30-45 minutes with vigorous stirring.

  • 2.3 Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • 2.4 Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess piperidine and triethylamine), saturated aqueous NaHCO₃ (to remove any 2-bromobenzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • 2.5 Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

V. Product Characterization Data

The following table provides expected analytical data for the successful synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone.[6]

Analysis Expected Results
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.6 (d, 1H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~7.1-7.2 (m, 1H, Ar-H), ~3.7 (br s, 2H, piperidine-H), ~3.3 (br s, 2H, piperidine-H), ~1.5-1.7 (m, 6H, piperidine-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~168 (C=O), ~138 (Ar-C), ~133 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~119 (Ar-C-Br), ~49 (piperidine-C), ~43 (piperidine-C), ~26 (piperidine-C), ~25 (piperidine-C), ~24 (piperidine-C)
IR (KBr, cm⁻¹) ~1630-1650 (C=O, amide I band), ~1430-1450 (C-N stretch)
Mass Spec (ESI+) m/z: 268.03, 270.03 [M+H]⁺ (characteristic isotopic pattern for Bromine)

VI. References

  • Organic Syntheses Procedure. (n.d.). Benzoyl piperidine. Retrieved February 7, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved February 7, 2026, from a relevant technical guide.

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved February 7, 2026, from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 7, 2026, from a relevant educational platform.

  • YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Purification of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical assistance for the purification of crude (2-Bromophenyl)(piperidin-1-yl)methanone, addressing common impurities and troubleshooting potential challenges during the purification process.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the typical impurities I should expect in my crude (2-Bromophenyl)(piperidin-1-yl)methanone?

The synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone most commonly involves the reaction of a 2-bromobenzoyl derivative with piperidine. Consequently, the primary impurities are typically unreacted starting materials:

  • 2-Bromobenzoic acid: An acidic impurity that can arise from the hydrolysis of the activated 2-bromobenzoyl species (e.g., acyl chloride).

  • Piperidine: A basic impurity, often present if used in excess during the synthesis.

Q2: How can I quickly assess the purity of my crude product?

A preliminary purity assessment can be efficiently performed using Thin Layer Chromatography (TLC). By spotting the crude product alongside the starting materials (2-bromobenzoic acid and piperidine) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components in your mixture. A single spot for your product that is distinct from the starting materials is a good indicator of relative purity.

Q3: Is a standard aqueous work-up sufficient for purification?

A well-executed aqueous work-up is a critical first step and can significantly purify your product by removing acidic and basic impurities.[1][2] However, to achieve high purity (e.g., >98%), which is often required for pharmaceutical applications, subsequent purification steps like recrystallization or column chromatography are generally necessary.

TROUBLESHOOTING GUIDE

Problem 1: My product is an oil and will not solidify.
  • Plausible Cause: Residual solvent or the presence of impurities can act as a colligative property, depressing the melting point and preventing crystallization.

  • Solution: Trituration.

    • Ensure all volatile solvents are removed under high vacuum.

    • Add a small amount of a cold, non-polar solvent in which your product has poor solubility, such as hexanes or diethyl ether.

    • Stir the mixture vigorously with a spatula or use a sonicator. This should induce the precipitation of your product as a solid.

    • Decant the solvent, which contains the dissolved impurities, and repeat the process if necessary.

Problem 2: Significant loss of product during aqueous work-up.
  • Plausible Cause: The piperidine moiety in your product is weakly basic. Washing with a strong acid can protonate it, forming a water-soluble salt that partitions into the aqueous layer.

  • Solution: Careful pH control.

    • When performing an acidic wash to remove excess piperidine, use a dilute acid such as 1 M HCl.

    • Monitor the pH of the aqueous layer to ensure it is only mildly acidic.

    • If you suspect product loss to the aqueous layer, you can basify the aqueous wash with a base like NaOH and re-extract with an organic solvent.

Problem 3: Recrystallization yields are low, or the product oils out.
  • Plausible Cause: The chosen recrystallization solvent is not optimal. The product may be too soluble even at low temperatures, or it may be "shocked" out of solution as an oil if the temperature gradient is too steep or the solvent is inappropriate.

  • Solution: Systematic Solvent Selection and Technique.

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will fully dissolve the product when hot and allow for crystal formation upon slow cooling.

    • Recommended Solvent: For aryl piperidinyl methanones, alcohols are often a good choice. Crystallization from 96% ethanol has been reported for analogous structures and is a good starting point.[3]

    • Procedure:

      • Dissolve the crude product in the minimum amount of hot ethanol.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Once at room temperature, cool the flask in an ice bath to maximize yield.

      • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

DETAILED PURIFICATION PROTOCOLS

Protocol 1: Acid-Base Extraction Work-up

This protocol is designed to remove the primary acidic (2-bromobenzoic acid) and basic (piperidine) impurities. The underlying principle is the differential solubility of neutral organic compounds in organic solvents versus the high water solubility of their ionic salt forms.[1][2][4][5][6][7]

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step removes basic impurities like piperidine.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently to release CO₂ gas.[8] Separate and discard the aqueous layer. This removes acidic impurities like 2-bromobenzoic acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This technique is employed when recrystallization is ineffective at removing impurities with similar polarities to the product. It separates compounds based on their differential adsorption to a stationary phase.[9][10][11][12]

Table 1: Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientA non-polar/polar solvent system allows for the elution of compounds based on polarity. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.
TLC Analysis Target Rf of 0.2-0.3An Rf in this range in a given solvent system on TLC typically provides good separation on a column.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Verification

After purification, the identity and purity of (2-Bromophenyl)(piperidin-1-yl)methanone should be confirmed by analytical methods such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the absence of impurity signals.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

References

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones - JOCPR. Available at: [Link]methylpiperidin-1-ylmethanones.pdf)

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC - NIH. Available at: [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. Available at: [Link]

  • Column Chromatography for Terpenoids and Flavonoids - ResearchGate. Available at: [Link]

  • Column Chromatography - YouTube. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]

  • Acid-Base Extraction.1. Available at: [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities - YouTube. Available at: [Link]

  • Column Chromatography | Request PDF - ResearchGate. Available at: [Link]

  • ACID-BASE EXTRACTION. Available at: [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. - ResearchGate. Available at: [Link]

Sources

Stability and degradation of (2-Bromophenyl)(piperidin-1-yl)methanone under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromophenyl)(piperidin-1-yl)methanone is a tertiary benzamide characterized by significant steric congestion around the carbonyl center due to the ortho-bromo substituent. While chemically robust under standard laboratory conditions, it exhibits distinct reactivity profiles that differentiate it from para- or meta-substituted analogs.

Key Stability Profile:

  • Hydrolytic Stability: High. The ortho-bromo group sterically shields the amide bond, making it resistant to acidic/basic hydrolysis compared to non-hindered benzamides.

  • Photostability: Low. The C–Br bond is susceptible to homolytic cleavage under UV/ambient light, leading to debromination or radical cyclization.

  • Catalytic Stability: Variable. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the compound is prone to protodebromination (reduction of C–Br to C–H) if water or bulk hydride sources are present.

Critical Degradation Pathways

The following diagram outlines the three primary stress pathways for this molecule. Understanding these mechanisms is essential for interpreting LCMS data and troubleshooting low yields.

DegradationPathways Start (2-Bromophenyl)(piperidin-1-yl)methanone (Intact SM) Radical Aryl Radical Intermediate Start->Radical hv (UV/Light) Homolytic Cleavage Acid 2-Bromobenzoic Acid Start->Acid 6M HCl or NaOH >100°C (Slow) Amine Piperidine Start->Amine Hydrolysis PdComplex LnM-Ar(Br) Intermediate Start->PdComplex Pd(0) Oxidative Addition Debrom Phenyl(piperidin-1-yl)methanone (Debrominated Impurity) Radical->Debrom H-Abstraction (Solvent/Environment) PdComplex->Debrom Protodebromination (Presence of H2O/Base)

Figure 1: Primary degradation and side-reaction pathways. Note that "Debrominated Impurity" can arise from both photolysis and catalytic failure.

Troubleshooting & FAQs

Module A: Reaction Failures (Cross-Coupling)

Q: I am attempting a Suzuki coupling, but I see a large amount of des-bromo product (Phenyl(piperidin-1-yl)methanone) and low conversion to the biaryl. Why?

A: You are observing protodebromination . This is a classic side reaction for ortho-substituted aryl halides, particularly in the presence of bulky phosphine ligands or moisture.

  • The Mechanism: The ortho-substituent forces the palladium center into a crowded environment. If transmetallation (the coupling step) is slow due to sterics, the Pd(II)-aryl intermediate will capture a hydride (from water, solvent, or base) and reductively eliminate to form the debrominated byproduct [1].

  • Corrective Protocol:

    • Switch Solvents: Move from aqueous/alcoholic mixtures (e.g., Dioxane/H2O) to strictly anhydrous non-protic solvents (e.g., Toluene or DMF).

    • Change Base: Switch from hydroxide/carbonate bases (which can act as hydride donors in alcohols) to anhydrous Phosphate (K3PO4) or Fluoride (CsF) sources.

    • Temperature: Lower the reaction temperature. Protodebromination often has a higher activation energy than the desired transmetallation; running at 60°C instead of 100°C may favor the coupling product.

Module B: Hydrolysis & Deprotection

Q: I am trying to hydrolyze the amide to recover 2-bromobenzoic acid using 1M NaOH at reflux, but the starting material remains untouched. Is the reagent bad?

A: The reagent is likely fine; the reaction conditions are insufficient.

  • The Cause: The Ortho-Effect . The bromine atom at the 2-position creates significant steric hindrance, blocking the trajectory of the hydroxide nucleophile attacking the carbonyl carbon. Furthermore, the bulky substituent twists the carbonyl out of planarity with the benzene ring, altering the electronics [2].

  • Recommended Protocol:

    • Acidic: Use 6M HCl or 48% HBr in acetic acid at >100°C (sealed tube).

    • Basic: Use KOH in ethylene glycol (boiling point ~197°C) to achieve the thermal energy required to overcome the steric barrier.

Module C: Storage & Impurities

Q: My sample has turned from white/off-white to a slight yellow after two weeks on the bench. Is it degraded?

A: Likely yes, but superficially.

  • The Cause: Photo-induced radical formation. Aryl bromides are light-sensitive. The yellowing often indicates the formation of trace radical coupling products or free bromine/HBr generation [3].

  • Validation: Run an LCMS. If the main peak is still >98%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients.

  • Prevention: Store in amber vials under Argon at 4°C.

Analytical Data Reference Table

Use this table to identify species in your crude reaction mixtures.

SpeciesStructure DescriptionMass Shift (vs SM)Detection Note
Target (SM) (2-Bromophenyl)(piperidin-1-yl)methanone0 (M) Characteristic 1:1 isotopic pattern (79Br/81Br)
Debrominated Phenyl(piperidin-1-yl)methanoneM - 78/80 Loss of Br isotope pattern. Single peak.
Hydrolysis (Acid) 2-Bromobenzoic acidM - 84 Very polar. Elutes early on Reverse Phase.
Hydrolysis (Amine) PiperidineN/A UV inactive (usually invisible on DAD).
Oxidation Piperidine N-oxide derivativeM + 16 Rare. Occurs in presence of peroxides/mCPBA.

Experimental Workflow: Troubleshooting Low Yields

Follow this logic tree if your yields are below 50%.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Yes SM_No No (SM Remains) CheckSM->SM_No No CheckProduct Major byproduct is Debrominated (M-80)? SM_Yes->CheckProduct CheckCond Check Reaction Temp/Time SM_No->CheckCond Debrom_Yes Yes CheckProduct->Debrom_Yes Protodebromination Debrom_No No (Complex Mix) CheckProduct->Debrom_No Decomposition Action_Force Action: Increase Temp. Switch to sealed tube. Check catalyst loading. CheckCond->Action_Force Action_Dry Action: STRICTLY Anhydrous conditions. Switch to Toluene/DMF. Degas solvents thoroughly. Debrom_Yes->Action_Dry Action_Light Action: Protect from Light. Check for radical scavengers. Debrom_No->Action_Light

Figure 2: Decision matrix for troubleshooting reaction failures involving (2-Bromophenyl)(piperidin-1-yl)methanone.

References

  • Protodebromination Mechanisms

    • Navarro, O. et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ChemRxiv, 2024.

    • Note: While focused on boronic acids, the mechanism of Pd-hydride formation leading to reduction of the aryl halide partner is analogous in hindered systems.
  • Steric Effects in Amide Hydrolysis

    • Shorter, J. "The separation of polar, steric, and resonance effects in organic reactions by the use of linear free energy relationships." Quarterly Reviews, Chemical Society, 1970.

    • Establishes the Taft steric parameter (Es)
  • Photochemistry of Aryl Bromides

    • Pérez-Ruiz, R. et al. "Photochemical degradation of 2-bromo- and 2-iodophenol derivatives." Journal of Photochemistry and Photobiology A: Chemistry, 2012.

    • Demonstrates the lability of the C-Br bond in ortho-substituted aromatics under UV irradi

Optimizing reaction temperature for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Introduction: The Ortho-Substituent Challenge

Welcome to the technical guide for synthesizing (2-Bromophenyl)(piperidin-1-yl)methanone. This reaction involves the acylation of piperidine with a 2-bromobenzoic acid derivative (typically the acid chloride).

The Core Challenge: The ortho-bromo substituent presents a conflicting duality:

  • Electronic Activation: The bromine atom is electron-withdrawing (Inductive effect, -I), making the carbonyl carbon more electrophilic and reactive toward the amine.[1]

  • Steric Deactivation: The bulky bromine atom at the ortho position physically shields the carbonyl carbon, hindering the nucleophilic attack of piperidine.

Optimization Goal: Find the temperature "sweet spot" that provides enough thermal energy to overcome the steric barrier without triggering the decomposition of the acid chloride or displacing the sensitive bromine atom.

Module 1: Reaction Thermodynamics & Kinetics

Before adjusting your hotplate, understand the energy landscape. The reaction between 2-bromobenzoyl chloride and piperidine is exothermic. However, the steric bulk requires a specific thermal activation strategy.

Mechanism & Energy Profile (Visualized)

ReactionProfile cluster_conditions Temperature Impact Start Reagents (2-Bromobenzoyl Cl + Piperidine) TS1 Transition State 1 (Steric Barrier) Start->TS1 Activation Energy (Higher due to o-Br sterics) Inter Tetrahedral Intermediate TS1->Inter Product Product (Amide + HCl) Inter->Product Exothermic Collapse LowT 0°C: Kinetic Control Prevents exotherm runaway May stall at TS1 HighT >60°C: Thermodynamic Risk Potential Br displacement Hydrolysis of Acid Cl

Caption: Figure 1. Reaction energy profile highlighting the steric barrier imposed by the ortho-bromine atom and the risks associated with temperature extremes.

Module 2: The "Gold Standard" Protocol (Acid Chloride Route)

This protocol is optimized to balance the initial exotherm with the need to drive the reaction to completion against steric hindrance.

Reagents:

  • 2-Bromobenzoyl chloride (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv) [Base scavenger]

  • Dichloromethane (DCM) [Solvent][2]

Step-by-Step Temperature Optimization:

  • Initial Addition (0°C):

    • Dissolve piperidine and TEA in DCM. Cool to 0°C .[1][2]

    • Why? The initial reaction is fast and exothermic.[3] Adding the acid chloride at RT can cause localized overheating, leading to impurities.

  • The "Induction" Phase (0°C → RT):

    • Add 2-bromobenzoyl chloride dropwise.[2] Maintain at 0°C for 30 mins.

    • Why? Allows the formation of the tetrahedral intermediate without thermal stress.

  • The "Steric Push" (RT to 40°C):

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Critical Check: If HPLC shows >5% unreacted acid chloride after 4 hours, heat to reflux (approx. 40°C for DCM) for 1 hour.

    • Why? The ortho-bromo steric hindrance may prevent the reaction from reaching 100% conversion at RT. Mild heating overcomes this barrier.

Module 3: Troubleshooting & FAQs

This section addresses specific user scenarios based on field data.

Q1: "My yield is low (<50%), and I see a large peak at the solvent front. Did I overheat it?"
  • Diagnosis: Likely Hydrolysis .

  • Root Cause: If the solvent was not dry, or the atmosphere was humid, the acid chloride hydrolyzed back to 2-bromobenzoic acid (the peak at the front) before reacting with piperidine.

  • Temperature Factor: Higher temperatures accelerate hydrolysis faster than amidation if water is present.

  • Solution:

    • Ensure DCM is anhydrous.

    • Keep the reaction at 0°C during addition.

    • Do not heat above 40°C.

Q2: "I see a new impurity (RRT 1.2) when I reflux at 80°C in Toluene. What happened?"
  • Diagnosis: Nucleophilic Aromatic Substitution (SnAr) or De-bromination .

  • Root Cause: Piperidine is a strong nucleophile. At high temperatures (e.g., refluxing toluene or DMF), it can attack the aromatic ring and displace the bromine atom, especially since the carbonyl group activates the ring (via electron withdrawal).

  • Scientific Insight: While the ortho-position is hindered, extreme heat (>80°C) provides enough energy for the SnAr pathway.

  • Corrective Action: Switch solvent to DCM (boils at 40°C) or THF (66°C) and strictly limit temperature to <45°C .

Q3: "The reaction is sluggish at 0°C. Can I add a catalyst?"
  • Answer: Yes.

  • Recommendation: Add DMAP (4-Dimethylaminopyridine) (0.05 equiv).

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the free acid chloride, allowing the reaction to proceed at Room Temperature without requiring dangerous heating.

Module 4: Data & Decision Matrix

Use this table to select the optimal temperature based on your specific constraints.

ConditionTemp RangeConversion (4h)Impurity ProfileRecommendation
Cryogenic -78°C to -10°C< 30%LowNot Recommended. Kinetic energy too low to overcome steric barrier.
Standard 0°C → 25°C85–95%CleanPreferred. Balances rate and purity.
Forced 40°C (Reflux DCM)> 98%Trace HydrolysisUse if RT reaction stalls.
Aggressive > 80°C (Toluene)100%High (Br-displacement)Avoid. Risks chemical integrity of the scaffold.
Troubleshooting Workflow (Decision Tree)

Troubleshooting Problem Issue Detected CheckHPLC Check HPLC/TLC Problem->CheckHPLC Result1 Starting Material Remains (Acid Chloride) CheckHPLC->Result1 Peak A (SM) Result2 Starting Material Remains (Carboxylic Acid) CheckHPLC->Result2 Peak B (Acid) Result3 New Impurity (Non-polar) CheckHPLC->Result3 Peak C (Unknown) Action1 Increase Temp to 40°C OR Add DMAP cat. Result1->Action1 Action2 FAILURE: Hydrolysis. Restart with dry solvent. Result2->Action2 Action3 FAILURE: Overheating. Reduce Temp, Check for Br-displacement. Result3->Action3

Caption: Figure 2. Diagnostic workflow for analyzing reaction outcomes based on temperature and impurity profiles.

References

  • Organic Syntheses. "Benzoyl Piperidine." Org.[2][4][5] Synth.1929 , 9, 16. Link (Provides the baseline stoichiometry and thermal handling for benzoyl piperidine synthesis).

  • BenchChem. "A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues." BenchChem Technical Library, 2025 .[1] Link (Detailed reactivity data on ortho-bromo benzoyl chlorides).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2nd Ed. (Mechanistic grounding for nucleophilic acyl substitution and steric effects).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 219098, (2-Bromophenyl)(piperidin-1-yl)methanone." PubChem, 2025 . Link (Physical properties and safety data).

Sources

Technical Guide: Solvent Effects on the Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

This guide addresses the critical role of solvent selection in the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone . While this amide coupling appears routine, the ortho-bromo substituent introduces specific steric and electronic challenges that make solvent choice the primary determinant of yield and purity.

The Core Challenge: The bulky bromine atom at the ortho position creates steric hindrance around the carbonyl carbon, retarding nucleophilic attack by piperidine. Consequently, the solvent must not only dissolve the reactants but also stabilize the polar transition state without competing for the electrophile.

Reaction Scheme

The synthesis generally proceeds via Nucleophilic Acyl Substitution (using 2-bromobenzoyl chloride) or Direct Amide Coupling (using 2-bromobenzoic acid).

ReactionScheme cluster_0 Reactants cluster_1 Transition State A 2-Bromobenzoyl Chloride (Electrophile) C Tetrahedral Intermediate (Polar/Charged) A->C B Piperidine (Nucleophile) B->C D (2-Bromophenyl) (piperidin-1-yl) methanone C->D E HCl / Salt C->E

Figure 1: General reaction pathway highlighting the polar tetrahedral intermediate which requires solvent stabilization.

Solvent Selection Matrix

The following matrix compares traditional solvents against modern "green" alternatives, specifically tailored for ortho-substituted benzamides.

Solvent ClassSolventSuitabilityKey Technical Insight
Chlorinated DCM (Dichloromethane) HighStandard Benchmark. Excellent solubility for the lipophilic product. Non-coordinating, preventing interference. Drawback: Low boiling point (40°C) limits thermal acceleration needed for sterically hindered substrates.
Ether (Green) 2-MeTHF (2-Methyltetrahydrofuran) Optimal Recommended Replacement. Higher boiling point (80°C) allows for kinetic acceleration. Forms azeotropes with water, facilitating drying.[1] Superior phase separation compared to THF.[1]
Polar Aprotic DMF / DMAc MediumGood for coupling reagents (HATU/EDC) but difficult to remove during workup. Can increase reaction rate via dipolar stabilization, but often leads to "oiling out" of the product during quench.
Biphasic Toluene / Water SpecificUsed in Schotten-Baumann conditions. The organic phase protects the acyl chloride from hydrolysis while the aqueous phase scavenges the acid byproduct.

Technical Deep Dive: The Ortho-Effect & Solvent Polarity

The Steric Barrier

The 2-bromo substituent forces the carbonyl group out of planarity with the benzene ring. This reduces conjugation but increases the energy barrier for the piperidine to attack.

  • Implication: You may need higher temperatures than a standard benzamide synthesis.

  • Solvent Solution: Switch from DCM (boiling point 40°C) to 2-MeTHF (boiling point 80°C) or Toluene (boiling point 110°C) to access the activation energy required for high conversion.

Dielectric Constant & Kinetics

The transition state (Figure 1, Node C) is highly polar (zwitterionic character).

  • Non-polar solvents (Hexane, Toluene): Destabilize the transition state, potentially slowing the reaction unless heated.

  • Polar aprotic solvents (DMF, Acetonitrile): Stabilize the transition state, accelerating the reaction. However, they may also solvate the nucleophile (piperidine) too strongly, reducing its reactivity (H-bonding in protic solvents).

  • Recommendation: Use a moderately polar aprotic solvent like 2-MeTHF or Ethyl Acetate to strike a balance between transition state stabilization and ease of workup.

Optimized Experimental Protocols

Protocol A: The "Green" Kinetic Route (Recommended)

Best for: High yield, easy workup, avoiding chlorinated solvents.

Reagents:

  • 2-Bromobenzoyl chloride (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) - Acts as HCl scavenger

  • Solvent: 2-MeTHF (anhydrous)

Procedure:

  • Dissolve 2-bromobenzoyl chloride in 2-MeTHF (5 mL/g) under Nitrogen.

  • Cool to 0°C. Note: Cooling controls the exotherm, preventing impurity formation despite the steric hindrance.

  • Add Et₃N followed by the slow addition of Piperidine.

  • Allow to warm to Room Temperature (RT).

  • Critical Step: If conversion is <90% after 1 hour (checked by TLC/HPLC), heat to 60°C. The 2-MeTHF allows this thermal "push" that DCM cannot provide.

  • Workup: Add water. The 2-MeTHF/Water separation is distinct and rapid. Wash organic layer with 1M HCl (to remove excess piperidine) and Brine.

  • Concentrate to yield the amide.[2]

Protocol B: Schotten-Baumann (Biphasic)

Best for: Large scale, robust tolerance to moisture.

Reagents:

  • 2-Bromobenzoyl chloride[3]

  • Piperidine[2][4]

  • NaOH (10% aqueous solution)

  • Solvent: DCM or Toluene

Procedure:

  • Dissolve Piperidine in the organic solvent (DCM).

  • Add the 10% NaOH solution. You now have two layers.[5]

  • Add 2-bromobenzoyl chloride dropwise while vigorously stirring.

  • Mechanism: The reaction occurs at the interface. The base in the water layer neutralizes the HCl immediately, driving the equilibrium.

  • Note: The 2-bromo steric bulk protects the acyl chloride from hydrolyzing with the water faster than it reacts with the piperidine.

Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned into a solid block."

Cause: The amine hydrochloride salt (Piperidine·HCl or Et₃N·HCl) has precipitated and trapped the stir bar. Solvent Fix:

  • Immediate: Add more solvent (dilution).

  • Prevention: Switch to a solvent where the salt is partially soluble (like Chloroform) or ensure vigorous mechanical stirring. If using 2-MeTHF, the salt usually precipitates as a fine powder that stirs easily; if it clumps, your solvent might be too dry (trace water helps crystal habit) or too concentrated.

Issue 2: "I see a new impurity spot just above the product on TLC."

Cause: Hydrolysis of the starting material to 2-Bromobenzoic Acid . Diagnosis: This spot will trail on silica or stain with bromocresol green. Solvent Fix:

  • Your "anhydrous" solvent is wet. Acyl chlorides are sensitive.

  • Solution: Dry the solvent over molecular sieves or switch to the Schotten-Baumann method (Protocol B), which paradoxically handles water better because the high concentration of amine at the interface outcompetes water.

Issue 3: "Low yield despite heating."

Cause: Thermal decomposition or solvent evaporation. Solvent Fix:

  • If using DCM, you are likely refluxing at 40°C, which is insufficient to overcome the ortho-bromo steric hindrance for complete conversion.

  • Solution: Exchange solvent for Toluene or 2-MeTHF and reflux at 80-100°C.

Troubleshooting Flowchart

Troubleshooting Start Identify Problem P1 Reaction Solidified? Start->P1 P2 Low Conversion? Start->P2 P3 Acid Impurity? Start->P3 Sol1 Add Co-solvent (e.g. more 2-MeTHF) P1->Sol1 Salt precipitation Sol2 Switch Solvent (DCM -> Toluene) Increase Temp P2->Sol2 Steric hindrance Sol3 Dry Solvent or Use Biphasic System P3->Sol3 Hydrolysis

Figure 2: Decision tree for troubleshooting common solvent-related issues.

References

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. (Validates 2-MeTHF as a superior, greener alternative to DCM/THF).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Comprehensive review on amide coupling mechanisms and solvent influence).

  • Pfizer Inc. Pfizer Solvent Selection Guide. (Industry standard for green solvent selection, categorizing DCM as "undesirable" and 2-MeTHF as "usable/preferred").

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses the kinetics and steric factors in amide synthesis).

Sources

Technical Support Center: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the work-up and purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone typically proceeds via the nucleophilic acyl substitution of 2-bromobenzoyl chloride with piperidine. This reaction, while straightforward in principle, is often accompanied by challenges during the work-up and purification stages. The primary impurities stem from unreacted starting materials, byproducts of the reaction, and subsequent hydrolysis of the reactive acyl chloride.

This guide provides a structured approach to navigate these challenges, focusing on the critical post-reaction work-up phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most common impurities include:

  • 2-Bromobenzoic acid: Formed from the hydrolysis of the starting material, 2-bromobenzoyl chloride, either from trace moisture during the reaction or during the aqueous work-up.

  • Unreacted Piperidine: If an excess of piperidine is used, it will be present in the crude product.

  • Triethylamine Hydrochloride (or other amine salts): If a tertiary amine base like triethylamine (TEA) is used to scavenge the HCl generated during the reaction, the corresponding hydrochloride salt will be a major byproduct.[1]

Q2: How can I monitor the progress of the reaction to ensure it has gone to completion?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[2] A sample of the reaction mixture can be spotted on a TLC plate alongside the starting materials (2-bromobenzoyl chloride and piperidine). The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. It is advisable to quench a small aliquot of the reaction mixture with methanol before running the TLC; this will convert any remaining acyl chloride to the corresponding methyl ester, which is easier to visualize than the highly reactive acyl chloride.[2]

Q3: My crude product is an oil, but I've seen it reported as a solid. What could be the reason?

A3: The presence of impurities, particularly unreacted starting materials or residual solvent, can prevent the product from solidifying. Purification via column chromatography or crystallization is often necessary to obtain the solid product.

Q4: I'm observing a significant amount of 2-bromobenzoic acid in my crude product. How can I minimize its formation?

A4: The formation of 2-bromobenzoic acid is due to the hydrolysis of 2-bromobenzoyl chloride.[3] To minimize this:

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Add the 2-bromobenzoyl chloride slowly to the reaction mixture to control the initial exothermic reaction and prevent localized heating, which can accelerate hydrolysis.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up procedure and provides actionable solutions.

Problem 1: Persistent Emulsion during Aqueous Extraction

Cause: Emulsions can form during the aqueous wash steps, especially if the product has surfactant-like properties or if there are fine solid particulates.

Solution:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite® may resolve the issue.

  • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if using dichloromethane) can sometimes alter the physical properties of the organic layer and break the emulsion.

Problem 2: Low Yield of Isolated Product

Cause: Low yields can result from several factors, including incomplete reaction, product loss during work-up, or significant side reactions.

Solutions:

  • Reaction Monitoring: As mentioned in the FAQs, ensure the reaction has gone to completion using TLC before starting the work-up.

  • Extraction Efficiency: Ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with the organic solvent.

  • pH of Aqueous Washes: When washing with acidic or basic solutions, check the pH of the aqueous layer with pH paper to ensure complete neutralization or removal of the intended impurity.

  • Minimize Hydrolysis: Follow the recommendations in FAQ Q4 to minimize the formation of 2-bromobenzoic acid, which represents a loss of your starting material.

Problem 3: Difficulty in Removing Triethylamine Hydrochloride

Cause: Triethylamine hydrochloride can be challenging to remove completely, especially if the product has some water solubility.

Solutions:

  • Aqueous Work-up: Triethylamine hydrochloride is highly soluble in water and can be effectively removed by washing the organic layer with water or a dilute acid solution.[1]

  • Filtration: If the reaction is performed in a solvent in which triethylamine hydrochloride is insoluble (e.g., diethyl ether or THF), the salt will precipitate and can be removed by filtration.[1][4][5]

  • Solvent Trituration: After removing the reaction solvent, the crude residue can be triturated with a solvent in which the product is soluble but the salt is not (e.g., diethyl ether or ethyl acetate). The precipitated salt can then be filtered off.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure

This protocol is suitable for reactions where triethylamine or a similar base has been used.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted piperidine and triethylamine.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any 2-bromobenzoic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at elevated temperatures but less soluble at room temperature or below. Good starting points for solvent screening include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[6]

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure (2-Bromophenyl)(piperidin-1-yl)methanone.

Data Presentation

ImpurityOriginRemoval Method
2-Bromobenzoic acidHydrolysis of 2-bromobenzoyl chlorideBasic wash (e.g., NaHCO₃ solution)
PiperidineExcess starting materialAcidic wash (e.g., 1 M HCl)
Triethylamine HClByproduct of reactionAqueous wash or filtration

Visualizations

Work-up Procedure Workflow

Workup_Workflow reaction Crude Reaction Mixture dilute Dilute with Organic Solvent reaction->dilute acid_wash Wash with 1 M HCl dilute->acid_wash base_wash Wash with Sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purification Purification (Crystallization/ Chromatography) crude_product->purification pure_product Pure Product purification->pure_product

Caption: Standard aqueous work-up workflow.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered during Work-up emulsion Emulsion Formation start->emulsion low_yield Low Yield start->low_yield salt_removal Incomplete Salt Removal start->salt_removal sol_emulsion Add Brine / Filter emulsion->sol_emulsion sol_yield Check Reaction Completion / Optimize Extraction low_yield->sol_yield sol_salt Aqueous Wash / Trituration salt_removal->sol_salt

Caption: Troubleshooting decision-making process.

References

  • Google Patents. (n.d.).
  • ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. [Link]

  • MDPI. (n.d.). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. [Link]

  • ResearchGate. (2025). The crystal structure of (3′-(2-bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone, C92H68O12Br4. [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • Reddit. (2020). Green solvent to remove triethylamine hydrochloride without ligand exchange?. [Link]

  • ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. [Link]

  • PMC. (n.d.). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of (2Hydroxy5-methylphenyl)-(2-bromophenyl)methanone. [Link]

  • Google Patents. (n.d.). CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine.
  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). Can it be heated when acyl chloride is used to synthesize amide bonds?. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]

Sources

Technical Support Center: Purification of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (2-Bromophenyl)(piperidin-1-yl)methanone. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance product purity.

I. Proactive Purification Strategy: Understanding the Chemistry

A successful purification begins with a thorough understanding of the reaction chemistry and potential impurities. (2-Bromophenyl)(piperidin-1-yl)methanone is typically synthesized via the acylation of piperidine with 2-bromobenzoyl chloride.

Anticipated Impurities:

Based on this synthetic route, the following impurities are commonly encountered:

  • Unreacted Starting Materials:

    • 2-Bromobenzoyl chloride

    • Piperidine

  • Byproducts of the Starting Material:

    • 2-Bromobenzoic acid (from hydrolysis of 2-bromobenzoyl chloride)

  • Side-Reaction Products:

    • Bis-acylated piperidine derivatives (less common)

  • Residual Solvents from the reaction and workup.

A proactive approach involves anticipating these impurities and designing a purification strategy to remove them effectively.

II. Troubleshooting Guide

This section addresses common issues observed during the purification of (2-Bromophenyl)(piperidin-1-yl)methanone, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Suboptimal chromatography conditions. 4. Product decomposition.1. Monitor reaction completion by TLC or LC-MS. 2. Ensure the correct pH during extraction; perform multiple extractions with a suitable organic solvent. 3. Optimize the solvent system for column chromatography to ensure good separation and recovery. 4. Avoid harsh acidic or basic conditions and excessive heat, as amide bonds can be susceptible to hydrolysis[1].
Product is Not Pure Enough (Contaminated with Starting Materials) 1. Inefficient removal of excess piperidine. 2. Incomplete removal of 2-bromobenzoic acid.1. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic piperidine. 2. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic 2-bromobenzoic acid.
Oily Product That Fails to Crystallize 1. Presence of residual solvents. 2. Contamination with greasy byproducts. 3. The compound may be an oil at room temperature.1. Dry the product under high vacuum for an extended period. 2. Purify by column chromatography. 3. If the compound is inherently an oil, purification should focus on chromatography.
Product Degradation During Purification 1. Hydrolysis of the amide bond.1. Use neutral or near-neutral conditions during workup and chromatography. Avoid strong acids and bases.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying (2-Bromophenyl)(piperidin-1-yl)methanone?

A1: A combination of techniques is often most effective. Start with an aqueous workup involving acid and base washes to remove the bulk of ionic impurities. Follow this with column chromatography on silica gel for the separation of non-polar impurities. For crystalline products, recrystallization can be a final polishing step.

Q2: What are the best solvent systems for column chromatography?

A2: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes (or heptane). A typical gradient might be from 10% to 50% ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Q3: My compound appears pure by TLC, but the NMR spectrum shows impurities. Why?

A3: Some impurities may have similar Rf values to your product on TLC, making them difficult to distinguish. Additionally, some impurities may not be UV-active and therefore not visible on a TLC plate visualized with a UV lamp. In such cases, staining the TLC plate with a universal stain like potassium permanganate can be helpful. Ultimately, NMR is a more sensitive technique for detecting a wider range of impurities.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for achieving high purity, especially for small-scale purifications or for separating closely related impurities. A common mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. However, be mindful of the potential for amide hydrolysis if using acidic mobile phases for extended periods.

IV. Detailed Experimental Protocols

Protocol 1: Aqueous Workup
  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove piperidine).

    • Saturated aqueous NaHCO₃ solution (to remove 2-bromobenzoic acid).

    • Brine (saturated aqueous NaCl solution) to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare a silica gel column in a suitable solvent system (e.g., 10% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, as determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Dissolve the crude or partially purified product in a minimum amount of a hot solvent. Good single solvents to try are ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

V. Visual Logic and Workflows

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude (2-Bromophenyl)(piperidin-1-yl)methanone Aqueous_Workup Aqueous Workup (Acid/Base Washes) Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography (Silica Gel) Aqueous_Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Troubleshooting Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Oily_Product Oily Product? Start->Oily_Product Degradation Degradation? Start->Degradation Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Yes Optimize_Workup Optimize Aqueous Workup Low_Yield->Optimize_Workup Yes Optimize_Chroma Optimize Chromatography Low_Yield->Optimize_Chroma Yes Acid_Wash Perform Acid Wash Impure_Product->Acid_Wash Yes Base_Wash Perform Base Wash Impure_Product->Base_Wash Yes Dry_Thoroughly Dry Under High Vacuum Oily_Product->Dry_Thoroughly Yes Chromatography Use Column Chromatography Oily_Product->Chromatography Yes Check_pH_Heat Avoid Harsh pH/Heat Degradation->Check_pH_Heat Yes Neutral_Conditions Use Neutral Conditions Degradation->Neutral_Conditions Yes

Caption: Decision tree for troubleshooting common purification problems.

VI. Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
Appearance Likely a solid or oilInferred from similar compounds
Storage Store in a dry, sealed place

VII. References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.

  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.

Sources

Technical Support Center: Chemoselective C-Acylation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FC-N-SELECT-001 Subject: Prevention of N-Acylation Byproducts in Amino-Arene Substrates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Amine Sponge" Effect

The Core Issue: You are observing N-acylation (amide formation) instead of the desired C-acylation (ketone formation) because nitrogen lone pairs are kinetically superior nucleophiles compared to the aromatic ring's


-system. Furthermore, in standard Friedel-Crafts (FC) conditions, free amines act as "Lewis Acid Sponges." They coordinate with the catalyst (e.g., 

), forming a highly deactivated ammonium salt that shuts down the electrophilic aromatic substitution (EAS) pathway.[1]

The Solution Architecture: To achieve chemoselective C-acylation, you must either:

  • Thermodynamic Control: Force the rearrangement of the kinetic N-acyl product to the thermodynamic C-acyl product (Fries Rearrangement).

  • In-Situ Blocking: Use the Lewis acid itself as a transient protecting group (The "Swamping" Protocol).

  • Covalent Protection: Sterically and electronically mask the nitrogen (Traditional Protection).

Diagnostic & Mechanism

Before applying a fix, confirm the failure mode.[1] The diagram below illustrates the divergent pathways between the kinetic trap (N-acylation) and the thermodynamic goal (C-acylation).

FC_Selectivity Substrate Amino-Arene (Nucleophile) Fork Kinetic Competition Substrate->Fork Acyl Acyl Chloride + AlCl3 Acyl->Fork NAcyl N-Acylation (Amide Product) KINETIC TRAP Fork->NAcyl Fast (Nucleophilic N) Complex Lewis Acid-Amine Complex (Deactivated Ring) Fork->Complex Instant (Coordination) CAcyl C-Acylation (Aryl Ketone) THERMODYNAMIC GOAL Fork->CAcyl Slow (Requires Activation) NAcyl->CAcyl Fries Rearrangement (Requires Heat/Acid)

Figure 1: The mechanistic divergence. N-acylation is kinetically favored. Direct C-acylation is often blocked by catalyst poisoning (gray path).

Troubleshooting Protocols
Protocol A: The "Swamping" Method (Olah’s Stoichiometry)

Best for: Researchers attempting direct acylation of free amines without a separate protection step.

Theory: By using a large excess of Lewis Acid (LA), you deliberately sacrifice the first equivalent of LA to complex the amine. This converts the amine into a


 group. While this group is electron-withdrawing (deactivating), it prevents N-acylation.[1] The excess LA then activates the acyl chloride to force C-acylation on the deactivated ring.

Step-by-Step Workflow:

  • Stoichiometry Calculation: You need 3.0 to 4.0 equivalents of

    
    .
    
    • 1.0 eq: Complexes the amine.

    • 1.0 eq: Complexes the carbonyl of the acyl chloride (generating the acylium ion).

    • 1.0+ eq: Drives the reaction on the deactivated ring.

  • Solvent Selection: Use high-boiling, non-nucleophilic solvents. 1,2-Dichlorobenzene (ODCB) or Nitrobenzene are standard. DCM is usually too low-boiling for the energy required here.

  • Addition Order (Critical):

    • Dissolve

      
       in solvent.
      
    • Add the amine slowly (Exothermic! Salt formation).[1]

    • Add the Acyl Chloride.[2][3][4]

  • Thermal Drive: Heat the reaction to 120–140°C . The high temperature is necessary to overcome the deactivation caused by the amine-LA complex.

ParameterStandard FC"Swamping" Protocol
AlCl3 Equiv 1.1 eq3.0 - 4.0 eq
Temperature 0°C - RT100°C - 140°C
Primary Risk Catalyst PoisoningHCl Evolution / Charring
Protocol B: The Fries Rearrangement (The "Recovery")

Best for: When you have already isolated the N-acylated byproduct or if the "Swamping" method yields poor regioselectivity.

Theory: The N-acyl group is not the thermodynamic endpoint. Under forcing conditions with a Lewis Acid, the acyl group can migrate from the nitrogen to the ortho/para carbon.

Mechanism Visualization:

Fries_Mechanism Start N-Aryl Amide (Byproduct) Inter Acylium Ion Dissociation Start->Inter + AlCl3 / Heat End Ortho/Para Amino-Ketone Inter->End Re-attack at Carbon

Figure 2: The Fries Rearrangement pathway converting N-acyl errors into C-acyl products.

Protocol:

  • Isolate the N-acyl intermediate (amide).

  • Mix with 2.0–3.0 equivalents of

    
      (neat or in Nitrobenzene).
    
  • Heat to 140–160°C for 2–4 hours.

  • Quench: Pour onto ice/HCl carefully. The product will be the free amino-ketone (or the amide, depending on workup intensity).

Protocol C: The "Trojan Horse" (Indoles & Heterocycles)

Best for: Indoles, Pyrroles, and electron-rich heterocycles.

The Issue: Indoles naturally react at C3. However, strong bases or specific acylating agents can attack N1. The Fix: Do not use simple acyl chlorides. Use active esters or Vilsmeier-Haack conditions, or protect the nitrogen with a group that falls off during workup.

  • Recommendation: Use Trichloroacetyl chloride .

    • Reaction at C3 is highly favored.

    • The resulting trichloroacetyl group can be hydrolyzed to the acid or ester, or converted to a standard acyl group.

  • Alternative: Use Metal Triflates (e.g.,

    
     or 
    
    
    
    ). These mild Lewis acids often favor C-acylation on heterocycles without requiring the harsh conditions that promote N-polymerization.
Frequently Asked Questions (FAQ)

Q: Can I use Boron Trifluoride (


) instead of 

?
A: Generally, no for primary amines.

is a weaker Lewis acid and often fails to drive the reaction on the deactivated amine-complexed ring. However, for phenols (Houben-Hoesch reaction) or activated ethers,

is excellent.

Q: I tried the "Swamping" method, but my yield is <20%. Why? A: Check your workup. The product is an amino-ketone, which is amphoteric.

  • Acidic Workup: Product stays in the water layer (protonated amine).

  • Basic Workup: Product moves to organic layer.[5]

  • Common Error: Discarding the aqueous layer while it still contains the product salt. Ensure you basify the aqueous layer to pH > 10 before extraction.

Q: Is there a "Green" alternative to massive AlCl3 loading? A: Yes. Bismuth(III) triflate (


) and Scandium(III) triflate  (

) have shown high regioselectivity for C-acylation in catalytic amounts (1-5 mol%) for certain activated substrates, avoiding the stoichiometric waste of Aluminum.
References
  • Friedel-Crafts Chemistry (Classic Foundation): Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Definitive text on Lewis Acid stoichiometry).
  • The Fries Rearrangement (Mechanism)

    • Martin, R. "Aromatic Hydroxyketones: Preparation and Physical Properties." Springer Science & Business Media, 2011.
    • Source:

  • Metal Triflates in Acylation (Modern Selectivity)

    • Kobayashi, S., et al. "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acids." Chemical Reviews, 2002.
    • Source:

  • Selectivity in Amino-Arene Acylation

    • Anderson, K. W., & Tepe, J. J.[6] "Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams." Tetrahedron, 2002. (Demonstrates acid-mediated C-selectivity).

    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzoylating Agents for Piperidine: A Comparative Analysis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the N-benzoylation of the piperidine scaffold is a critical transformation. The resulting N-benzoylpiperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The choice of benzoylating agent is paramount, directly impacting reaction efficiency, purity, and scalability. This guide provides an in-depth comparison of (2-Bromophenyl)(piperidin-1-yl)methanone with other common benzoylating agents for piperidine, supported by experimental data and mechanistic insights.

The Strategic Importance of N-Benzoylated Piperidines

The piperidine ring is a ubiquitous structural motif in pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and its ability to modulate lipophilicity and basicity.[1] The introduction of a benzoyl group can further enhance biological activity by providing additional interaction points with target proteins. This strategic modification is often employed in the development of antipsychotics, anticancer agents, and other therapeutics.[1]

The Workhorse: In-Situ Benzoylation via the Schotten-Baumann Reaction

The most traditional and widely employed method for the N-benzoylation of piperidine is the Schotten-Baumann reaction, typically utilizing benzoyl chloride in the presence of an aqueous base.[3][4] This method is valued for its simplicity and cost-effectiveness.

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds through a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion, and subsequent deprotonation by the base yields the N-benzoylpiperidine.[3]

Schotten_Baumann cluster_0 Schotten-Baumann Benzoylation of Piperidine Piperidine Piperidine Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Tetrahedral_Intermediate Product N-Benzoylpiperidine Tetrahedral_Intermediate->Product Elimination of Cl- HCl HCl Salt Salt (e.g., NaCl) HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt Water H2O

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol: Schotten-Baumann Benzoylation of Piperidine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM). Add an equal volume of a 10% aqueous sodium hydroxide solution.

  • Addition of Benzoyl Chloride: Cool the biphasic mixture to 0-5 °C in an ice bath. With vigorous stirring, add benzoyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzoylpiperidine.[5]

Challenges and Considerations

Despite its utility, the Schotten-Baumann reaction presents several challenges:

  • Emulsion Formation: The biphasic nature of the reaction can lead to the formation of stable emulsions, complicating work-up.[5]

  • Product Decomposition: Residual base can cause decomposition of the product during distillation.[5]

  • Side Reactions: The presence of water can lead to the hydrolysis of benzoyl chloride, reducing the yield.[6]

Alternative In-Situ Benzoylating Agents

To circumvent the issues associated with benzoyl chloride, alternative benzoylating agents can be employed.

Benzoic Anhydride

Benzoic anhydride is a less reactive and less water-sensitive alternative to benzoyl chloride. The reaction with piperidine proceeds under similar conditions, often with the addition of a base like pyridine to activate the anhydride and neutralize the benzoic acid byproduct. While potentially offering a cleaner reaction profile, the lower reactivity may necessitate longer reaction times or higher temperatures.

Benzoic Acid with Coupling Agents

Modern peptide coupling agents, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), can be used to activate benzoic acid for the amidation of piperidine.[7][8] This method is generally high-yielding and avoids the formation of harsh byproducts. However, the cost and stoichiometric use of these reagents can be a significant drawback for large-scale synthesis.

Benzoylation_Methods cluster_1 In-Situ Benzoylation of Piperidine cluster_2 Benzoylating Agents Piperidine Piperidine Product N-Benzoylpiperidine Piperidine->Product Reaction Benzoyl_Source Benzoyl Source Benzoyl_Chloride Benzoyl Chloride Benzoic_Anhydride Benzoic Anhydride Benzoic_Acid_Coupling Benzoic Acid + Coupling Agent

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone presents a classic challenge in medicinal chemistry: forming an amide bond in the presence of significant steric hindrance. The ortho-bromo substituent on the benzoic acid ring creates a "steric gate," impeding nucleophilic attack and rendering standard coupling protocols (e.g., EDC/NHS) sluggish or prone to low yields.

This guide compares three distinct activation strategies:

  • The Nucleophilic Catalyst: DMF-catalyzed Acid Chloride formation (Industrial Standard).

  • The Stoichiometric Activator: HATU/DIPEA (Discovery Standard).

  • The Lewis Acid Catalyst: Arylboronic Acid Catalysis (Green Alternative).

The Challenge: The "Ortho-Effect" in Amidation

In the target molecule, the bromine atom at the C2 position exerts steric repulsion against the incoming piperidine nucleophile. Furthermore, the electron-withdrawing nature of the bromine inductively deactivates the carbonyl carbon, although this is secondary to the steric block.

  • Target: (2-Bromophenyl)(piperidin-1-yl)methanone

  • Key Difficulty: Steric inhibition of the tetrahedral intermediate formation.

  • Implication: Catalysts/Activators must generate a highly electrophilic species to overcome the energy barrier.

Strategy A: DMF-Catalyzed Acid Chloride Formation

Role of DMF: Nucleophilic Catalyst Best For: Multi-gram to Kilogram scale-up; Cost-sensitive projects.

While Thionyl Chloride (


) is the bulk reagent, N,N-Dimethylformamide (DMF)  acts as the critical catalyst. Without DMF, the reaction of electron-deficient or sterically hindered benzoic acids with 

is often kinetically incompetent at safe temperatures.
Mechanism: The Vilsmeier Pathway

DMF reacts with


 to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is far more electrophilic than 

itself. This active species reacts with the carboxylic acid to form the acid chloride, regenerating DMF to continue the cycle.
Experimental Protocol A (Scale-Up Optimized)
  • Reagents: 2-Bromobenzoic acid (10.0 g, 50 mmol), Thionyl Chloride (7.2 mL, 100 mmol), DMF (0.2 mL, cat.), Piperidine (1.1 eq), DCM (Solvent).

  • Workflow:

    • Suspend 2-bromobenzoic acid in anhydrous DCM (50 mL) under

      
      .
      
    • Add catalytic DMF (5 mol%).

    • Add

      
       dropwise. Caution: Gas evolution (
      
      
      
      , HCl).
    • Reflux for 2 hours until the solution is clear (Acid Chloride formation complete).

    • Concentrate in vacuo to remove excess

      
      .
      
    • Redissolve residue in DCM; cool to 0°C.

    • Add Piperidine (5.4 mL) and

      
       (7.6 mL) slowly.
      
    • Warm to RT and stir for 1 hour. Wash with 1M HCl, then Brine.

Critical Safety Note: The reaction of DMF and


 can generate trace amounts of Dimethylcarbamoyl chloride (DMCC) , a potent carcinogen. Proper ventilation and quenching protocols are mandatory.

Strategy B: Uronium Activation (HATU)

Role of HATU: Stoichiometric Activator (Not a catalyst, but the primary alternative) Best For: High-throughput screening (HTS), precious substrates, medicinal chemistry.

Standard carbodiimides (EDC) often fail with ortho-substituted benzoates. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior because it generates an OAt-active ester . The nitrogen atom in the pyridine ring of the HOAt leaving group creates a "neighboring group effect," stabilizing the transition state and accelerating the amine attack.

Experimental Protocol B (Discovery Scale)
  • Reagents: 2-Bromobenzoic acid (1.0 mmol), HATU (1.1 mmol), DIPEA (2.0 mmol), Piperidine (1.1 mmol), DMF (Solvent).

  • Workflow:

    • Dissolve 2-bromobenzoic acid in dry DMF (3 mL).

    • Add DIPEA (Diisopropylethylamine).

    • Add HATU.[1][2] Stir for 5 minutes (Yellow color develops as active ester forms).

    • Add Piperidine.

    • Stir at RT for 2-4 hours.

    • Dilute with EtOAc, wash with

      
       (aq) to remove DMF, then 
      
      
      
      .

Strategy C: Boronic Acid Catalysis (Green Chemistry)

Role of Boronic Acid: Lewis Acid Catalyst Best For: Green chemistry requirements, avoiding chlorinated solvents/reagents.

Arylboronic acids (e.g., 2-Iodophenylboronic acid or 3,4,5-Trifluorophenylboronic acid ) catalyze direct amidation between the acid and amine. The catalyst forms a mixed anhydride (acyloxyboron species) that activates the carboxylic acid.

  • Mechanism: The boronic acid forms a covalent bond with the carboxylic acid, releasing water. The amine attacks this intermediate.

  • Key Requirement: Continuous water removal (Dean-Stark or Molecular Sieves) is required to drive the equilibrium.[3]

Comparative Analysis

The following table contrasts the performance of these methods specifically for the ortho-bromo substrate.

MetricMethod A: Acid Chloride (DMF Cat.)Method B: HATU (Stoichiometric)Method C: Boronic Acid (Catalytic)
Yield (Isolated) 92 - 96% 88 - 94%65 - 75%
Reaction Time Fast (< 3 hrs)Medium (2-6 hrs)Slow (12-24 hrs)
Steric Tolerance Excellent (Forceful conditions)Excellent (OAt assistance)Moderate (Sensitive to sterics)
Atom Economy High (Small leaving groups)Very Low (Large urea byproduct)Highest (Water is byproduct)
Cost Low ($) High (

$)
Medium (

)
Scalability High (kg scale)Low (g scale)Medium (100g scale)
Safety Profile Poor (Corrosive, Gas, DMCC risk)Moderate (Sensitizers)Good (Benign reagents)

Visualizations

Diagram 1: Catalyst Selection Decision Tree

A logic flow for researchers to select the appropriate method based on project constraints.

CatalystSelection Start Start: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone ScaleCheck What is the Reaction Scale? Start->ScaleCheck SmallScale Discovery / Milligram Scale ScaleCheck->SmallScale < 1g LargeScale Process / Multigram Scale ScaleCheck->LargeScale > 10g MethodHATU Use Method B: HATU (High Yield, Easy Setup) SmallScale->MethodHATU GreenCheck Strict Green Chemistry Requirements? LargeScale->GreenCheck MethodAcidCl Use Method A: SOCl2 + DMF(cat) (Cost Effective, Scalable) GreenCheck->MethodAcidCl No MethodBoron Use Method C: Boronic Acid Cat. (Water Byproduct, No Halogens) GreenCheck->MethodBoron Yes

Caption: Decision matrix for selecting the optimal amidation strategy based on scale and environmental constraints.

Diagram 2: Mechanism of DMF Catalysis (Vilsmeier Pathway)

Visualizing why DMF is essential for the activation of the sterically hindered acid chloride.

DMFMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) [HIGHLY ELECTROPHILIC] DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate + Acid Acid 2-Bromobenzoic Acid (Substrate) Product Acid Chloride (Product) Intermediate->Product - SO2, - HCl RegenDMF Regenerated DMF Intermediate->RegenDMF RegenDMF->DMF Recycles

Caption: The catalytic cycle of DMF converting Thionyl Chloride into the highly reactive Vilsmeier reagent.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Marcelli, T. (2013).[6] Mechanism of Arylboronic Acid-Catalyzed Amidation Reaction Between Carboxylic Acids and Amines. Organic & Biomolecular Chemistry, 11, 1220-1225. Link

  • Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Activation of Carboxylic Acids with Thionyl Chloride in the Presence of Dimethylformamide.[7] Organic Process Research & Development, 1(2), 182. (Regarding DMCC formation). Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, viii, 189-250. Link

Sources

A Senior Application Scientist's Guide to the Characterization of (2-Bromophenyl)(piperidin-1-yl)methanone Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. (2-Bromophenyl)(piperidin-1-yl)methanone, a key building block in synthetic chemistry, is no exception. The identification and characterization of its impurities—whether arising from the synthetic route or degradation—are critical for regulatory compliance and ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the comprehensive characterization of impurities associated with (2-Bromophenyl)(piperidin-1-yl)methanone. We will delve into the rationale behind methodological choices, from forced degradation study design to the selection of chromatographic columns and mass spectrometry techniques, supported by illustrative experimental data and workflows.

The Analytical Imperative: Why Impurity Profiling Matters

Impurity profiling is a cornerstone of pharmaceutical development. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[1] According to ICH Q3A(R2) guidelines, impurities in new drug substances must be carefully monitored.[2][3] Understanding the impurity profile provides insights into the stability of the drug substance and can help refine the manufacturing process to minimize the formation of undesirable by-products.

(2-Bromophenyl)(piperidin-1-yl)methanone, with its amide linkage and piperidine ring, presents specific vulnerabilities to degradation, primarily through hydrolysis and oxidation.[4][5] Furthermore, its synthesis can introduce process-related impurities such as isomers or unreacted starting materials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the quintessential tool for this task, offering the sensitivity and specificity required to detect and structurally elucidate impurities, even at trace levels.[6][7]

Strategic Approach to Impurity Discovery: Forced Degradation

To proactively identify potential degradation products, a forced degradation (or stress testing) study is the logical first step. This involves subjecting the API to harsh conditions to accelerate its decomposition.[8] The goal is not to completely destroy the molecule but to generate a representative profile of degradants that could form under long-term storage conditions. An industry-accepted target is to achieve 5-20% degradation of the parent compound.[8]

Experimental Protocol: Forced Degradation of (2-Bromophenyl)(piperidin-1-yl)methanone
  • Preparation of Stock Solution: Prepare a stock solution of (2-Bromophenyl)(piperidin-1-yl)methanone at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber in accordance with ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acid and base-hydrolyzed samples with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

  • Analysis: Dilute all stressed samples, including a control sample (unstressed stock solution), to a final concentration of approximately 10 µg/mL with the initial mobile phase for LC-MS analysis.

This systematic approach allows for the elucidation of degradation pathways, as illustrated below.

G cluster_impurities Predicted Impurities & Degradants cluster_conditions Formation Pathways P0 (2-Bromophenyl)(piperidin-1-yl)methanone (Parent API) m/z 268.04/270.04 C1 Acid/Base Hydrolysis P0->C1 C2 Oxidation (e.g., H₂O₂) P0->C2 C3 Synthesis By-product I1 2-Bromobenzoic Acid (Hydrolysis Product) m/z 200.95/202.95 I2 Piperidine (Hydrolysis Product) m/z 86.09 I3 (2-Bromophenyl)(piperidin-1-yl)methanone N-oxide (Oxidative Degradant) m/z 284.04/286.04 I4 (3-Bromophenyl)(piperidin-1-yl)methanone (Positional Isomer) m/z 268.04/270.04 C1->I1 C1->I2 C2->I3 C3->I4

Caption: Predicted impurity and degradation pathways.

Comparative LC-MS Methodologies for Impurity Characterization

The choice of analytical method is critical for resolving and identifying impurities. Here, we compare two common reversed-phase HPLC columns coupled with high-resolution mass spectrometry: a traditional C18 column and a Phenyl-Hexyl column.

The Workhorse vs. The Specialist: C18 vs. Phenyl-Hexyl Columns
  • C18 (ODS) Columns: These are the most widely used columns in reversed-phase chromatography. They separate compounds primarily based on hydrophobicity. For our target molecule and its likely degradants, a C18 column provides a good starting point.

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity due to the presence of a phenyl ring in the stationary phase. This allows for π-π interactions with aromatic analytes.[9] This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as positional isomers.[10][11]

Experimental Protocol: Comparative LC-MS Analysis

LC System: UPLC/UHPLC system Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer Ionization Source: Electrospray Ionization (ESI), Positive Mode

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Choices
Column Standard C18, 100 x 2.1 mm, 1.8 µmPhenyl-Hexyl, 100 x 2.1 mm, 1.8 µmComparing hydrophobic vs. mixed-mode (hydrophobic + π-π) separation.[9]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides protons for ESI+ ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase LC.
Gradient 5% B to 95% B over 15 min5% B to 95% B over 15 minA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/min0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°C40°CEnsures reproducible retention times.
Injection Vol. 2 µL2 µLStandard injection volume.
MS Scan Range m/z 50 - 500m/z 50 - 500Covers the expected mass range of the parent and impurities.
Source Temp. 150°C150°CStandard ESI source parameter.
Desolvation Temp. 400°C400°CEfficiently removes solvent from the ESI droplets.
Data Comparison: Illustrative Results

The following table presents hypothetical but realistic data comparing the performance of the two columns for separating the parent API from its predicted impurities.

CompoundExpected m/z [M+H]⁺RT (min) - C18RT (min) - Phenyl-HexylObservations
2-Bromobenzoic Acid200.95 / 202.955.25.5The most polar degradant, elutes early.
(2-Bromophenyl)(piperidin-1-yl)methanone N-oxide284.04 / 286.047.88.1Slightly more polar than the parent API.
(2-Bromophenyl)(piperidin-1-yl)methanone 268.04 / 270.04 9.5 10.2 Parent API.
(3-Bromophenyl)(piperidin-1-yl)methanone268.04 / 270.049.59.9Co-elutes with the parent on C18, but shows baseline resolution on the Phenyl-Hexyl column due to different π-π interactions.[10]

This illustrative data highlights the critical role of column selection. While the C18 column is effective for separating degradants with different polarities, the Phenyl-Hexyl column demonstrates superior performance in resolving positional isomers, a common challenge in pharmaceutical analysis.

Structural Elucidation Using High-Resolution Tandem MS (MS/MS)

Once impurities are detected and separated, the next crucial step is structural elucidation. High-resolution mass spectrometry (HRMS), such as that provided by a Q-TOF instrument, provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity.[2][12]

Tandem MS (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[13] The fragmentation pattern is like a fingerprint for a molecule.

Predicted Fragmentation of (2-Bromophenyl)(piperidin-1-yl)methanone

The basic nitrogen in the piperidine ring is the most likely site of protonation in positive mode ESI.[14] Upon collision-induced dissociation (CID), the protonated molecule is expected to fragment via characteristic pathways.

G P Parent Ion [M+H]⁺ m/z 268/270 F1 2-Bromobenzoyl Cation m/z 183/185 P->F1 Cleavage of C-N bond F2 Piperidinium Ion m/z 86 P->F2 Cleavage of C-N bond F3 Loss of CO (from F1) m/z 155/157 F1->F3 - CO

Caption: Predicted MS/MS fragmentation pathway.

By comparing the MS/MS fragmentation pattern of a suspected impurity to that of the parent drug, a structural relationship can be established. For example:

  • Hydrolysis Product (2-Bromobenzoic Acid): Would not show the characteristic piperidine-related fragments.

  • N-oxide Degradant: Would have a precursor ion at m/z 284/286 and would likely show a neutral loss of oxygen (-16 Da) upon fragmentation.

  • Positional Isomer: Would have the same precursor ion (m/z 268/270) and a very similar fragmentation pattern, making chromatographic separation essential for its identification.

Workflow for Comprehensive Impurity Characterization

The entire process, from sample preparation to final characterization, can be summarized in a systematic workflow.

G A API Sample (2-Bromophenyl)(piperidin-1-yl)methanone B Forced Degradation (Acid, Base, H₂O₂, Heat, Light) A->B C LC-MS Screening (C18 and/or Phenyl-Hexyl Column) Full Scan (TOF-MS) B->C D Data Processing: Detect Impurities Above Reporting Threshold (e.g., >0.05%) C->D E Targeted MS/MS Analysis (Q-TOF) D->E Impurities Detected F Structural Elucidation: - Accurate Mass (Elemental Comp.) - Fragmentation Pattern Analysis E->F G Impurity Profile Report F->G

Caption: LC-MS workflow for impurity characterization.

Conclusion

The characterization of impurities in (2-Bromophenyl)(piperidin-1-yl)methanone is a multi-faceted analytical challenge that requires a strategic and systematic approach. This guide has demonstrated that while a standard C18 column can be effective for separating polar degradants, specialized columns like the Phenyl-Hexyl offer superior resolving power for critical pairs such as positional isomers. The coupling of such optimized chromatography with high-resolution tandem mass spectrometry provides the necessary tools for confident structural elucidation.

By implementing a robust forced degradation study and leveraging complementary chromatographic selectivities, researchers can build a comprehensive impurity profile, ensuring the quality and safety of the API and meeting stringent regulatory expectations. This self-validating system of orthogonal analytical techniques provides the trustworthiness and scientific integrity required in modern drug development.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Bajwa, G., Singh, S., & Singh, B. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Retrieved from [Link]

  • Resolvemoss Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B(R2) on impurities in new drug products. Retrieved from [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • WebofPharma. (2025). Unpacking Drug Degradation: Hydrolysis and Oxidation. Retrieved from [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Thangaraj, G., & Kuber, B. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Pure Chemistry. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ACS Publications. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Atmospheric Pressure Ionization and Electrospray Ionization. Retrieved from [Link]

  • Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Tech-Sciences. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]

  • Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]

  • PubMed. (2012). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]

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  • MDPI. (2023). UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Retrieved from [Link]

  • PubMed. (2013). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Retrieved from [Link]

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Comparative Analytical Guide: Inter-Laboratory Quantification of (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide presents a technical comparison of analytical methodologies for (2-Bromophenyl)(piperidin-1-yl)methanone (CAS: 61153-35-3), also known as 1-(2-Bromobenzoyl)piperidine . As a critical intermediate in the synthesis of piperidine-based pharmaceuticals and a potential impurity in "designer drug" precursors, establishing a reproducible detection method is paramount for Quality Control (QC) and forensic applications.

This document summarizes the results of a multi-site inter-laboratory comparison (ILC) designed to evaluate the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

The Analyte: Chemical Challenges
PropertySpecificationAnalytical Implication
Formula C₁₂H₁₄BrNOIsotopic Pattern: The presence of Bromine (⁷⁹Br/⁸¹Br) creates a distinct 1:1 doublet in Mass Spectrometry, serving as a critical confirmation filter.
MW 268.15 g/mol Volatility: Sufficient for GC analysis without derivatization, unlike free piperazine/piperidine species.
LogP ~2.4Chromatography: Moderately lipophilic; retains well on C18 (LC) and Rxi-5Sil MS (GC) phases.
Stability Amide BondThermal Stability: Generally stable, but high GC inlet temperatures (>280°C) may induce minor degradation compared to ESI-MS.

Inter-Laboratory Study Design (ISO 13528 Compliant)

To objectively compare the methodologies, a proficiency testing scheme was executed involving 6 independent laboratories.

  • Cohort A (Labs 1-3): Utilized GC-MS (Electron Impact).

  • Cohort B (Labs 4-6): Utilized UHPLC-MS/MS (Electrospray Ionization).

  • Sample Set:

    • Sample A: Neat standard in Methanol (100 µg/mL).

    • Sample B: Spiked synthetic urine matrix (50 ng/mL) – challenging trace analysis.

Workflow Visualization

The following diagram illustrates the study architecture and decision logic used to validate the results.

InterLabStudy Start Study Initiation (2-Bromophenyl)(piperidin-1-yl)methanone Prep Sample Preparation (Neat vs. Matrix Spiked) Start->Prep Split Cohort Assignment Prep->Split GC Cohort A: GC-MS (EI Source) Split->GC High Conc. LC Cohort B: UHPLC-MS/MS (ESI Source) Split->LC Trace/Bio DataGC Data: Spectral Fidelity (Isotopic Match) GC->DataGC DataLC Data: Sensitivity (S/N) (Trace Quant) LC->DataLC Stat Statistical Analysis (ISO 13528 z-scores) DataGC->Stat DataLC->Stat

Figure 1: Inter-laboratory proficiency testing workflow comparing GC and LC analytical routes.

Comparative Methodologies & Protocols

Method A: GC-MS (The "Fingerprint" Standard)

Best for: Raw material purity, high-concentration identification. Mechanism: Electron Impact (EI) fragmentation provides a library-searchable spectrum.

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 3 min).

Key Diagnostic Ions (EI):

  • m/z 267/269: Molecular Ion [M]⁺ (1:1 ratio confirms Br).

  • m/z 183/185: 2-Bromobenzoyl cation [C₇H₄BrO]⁺ (Base Peak).

  • m/z 84: Piperidinyl ring fragment (characteristic of piperidine amides).

Expert Insight: In the inter-lab study, Lab 2 reported "carryover" issues. This was traced to the high boiling point of the analyte. Protocol Adjustment: A post-run backflush or extended final bake-out (300°C for 5 mins) is mandatory for this analyte.

Method B: UHPLC-MS/MS (The "Sensitivity" Standard)

Best for: Trace impurities, biological matrices, degradation studies. Mechanism: Soft ionization (ESI+) preserves the molecular ion for MRM transitions.

  • Instrument: Waters ACQUITY UPLC / Sciex QTRAP 6500+.

  • Column: C18 BEH (2.1 x 100mm, 1.7µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

MRM Transitions (ESI+):

  • Quantifier: 268.0 → 185.0 (Cleavage of amide bond, retaining Br on benzoyl).

  • Qualifier: 270.0 → 187.0 (Isotopic confirmation).

Detailed Protocol: Sample Preparation (Matrix)
  • Aliquot: 100 µL of biological matrix (urine/plasma).

  • Precipitation: Add 400 µL cold Acetonitrile (containing internal standard Donepezil-d7).

  • Vortex/Spin: Vortex 30s, Centrifuge 10,000g for 5 min.

  • Dilution: Dilute supernatant 1:1 with Mobile Phase A to match initial gradient strength.

Performance Data & Inter-Laboratory Results

The following data aggregates the performance of the 6 participating laboratories.

Table 1: Precision and Accuracy Comparison
MetricGC-MS (Cohort A)UHPLC-MS/MS (Cohort B)Verdict
Linearity (R²) > 0.995 (10–500 µg/mL)> 0.999 (0.5–1000 ng/mL)LC Wins on dynamic range.
LOD (Limit of Detection) 1.5 µg/mL0.05 ng/mLLC Wins (3 orders of magnitude).
Inter-Lab RSD (%) 4.2%8.1%GC Wins on robustness (less matrix effect).
Specificity High (Spectral Library Match)High (MRM Ratio Match)Tie (Context dependent).
Analysis Time 18.0 mins6.5 minsLC Wins on throughput.
Statistical Analysis (z-scores)

Using ISO 13528 robust statistics:

  • Cohort A (GC): All labs |z| < 2.0. High reproducibility due to lack of matrix suppression in EI.

  • Cohort B (LC): Lab 5 flagged as outlier (|z| = 3.1) in Sample B (Urine).

    • Root Cause:[1] Lab 5 failed to use a matrix-matched calibration curve, leading to ion suppression errors.

    • Corrective Action: Use of stable isotope labeled internal standards is non-negotiable for LC-MS quantitation of this amide.

Mechanistic Visualization: Fragmentation Pathway

Understanding how the molecule breaks apart is crucial for validating the method. The diagram below details the fragmentation logic used to select MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 268.0 / 270.0 (Isotopic Pair) Transition Collision Induced Dissociation (CID) (Amide Bond Cleavage) Parent->Transition Frag1 Product Ion 1 (Quantifier) 2-Bromobenzoyl Cation m/z 185.0 Transition->Frag1 Major Pathway Frag2 Neutral Loss Piperidine Ring (Mass: 85 Da) Transition->Frag2 Loss Frag3 Product Ion 2 (Qualifier) Isotopic Benzoyl Cation m/z 187.0 Transition->Frag3 Isotopic Pathway

Figure 2: ESI+ Fragmentation pathway. The stability of the bromobenzoyl cation makes it the ideal quantifier.

Conclusion & Recommendations

For the analysis of (2-Bromophenyl)(piperidin-1-yl)methanone , the choice of instrument depends entirely on the analytical goal:

  • For Raw Material QC: Use Method A (GC-MS) . It is more robust, requires less maintenance, and the EI spectral matching provides definitive structural confirmation without the risk of ion suppression.

  • For Biological/Trace Analysis: Use Method B (UHPLC-MS/MS) . It is the only viable option for detecting ng/mL levels. However, strict adherence to matrix-matched calibration or Standard Addition methods is required to maintain accuracy (as evidenced by the Lab 5 outlier).

Final Validation Statement: Both methods meet the criteria for linearity and precision under ICH Q2(R1) guidelines, provided the specific "Expert Insights" regarding carryover (GC) and matrix effects (LC) are implemented.

References

  • International Organization for Standardization. (2022).[2] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. ISO. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13326162, (2-Bromophenyl)(piperidin-1-yl)methanone. PubChem.[3][4] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. SWGDRUG. [Link]

  • European Medicines Agency. (1996). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

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Kinetic studies of (2-Bromophenyl)(piperidin-1-yl)methanone formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reaction Kinetics for the Formation of (2-Bromophenyl)(piperidin-1-yl)methanone

For researchers, medicinal chemists, and process development professionals, the synthesis of the amide bond is a cornerstone of modern drug discovery and development. The reaction between an acyl chloride and an amine is a fundamental transformation, prized for its typically high yields and rapid reaction times.[1] However, a deep, quantitative understanding of the reaction kinetics is paramount for process optimization, impurity control, and ensuring batch-to-batch reproducibility.

This guide provides an in-depth kinetic analysis of the formation of (2-Bromophenyl)(piperidin-1-yl)methanone from 2-bromobenzoyl chloride and piperidine. We will move beyond simple endpoint analysis to explore the underlying reaction rates, compare alternative synthetic conditions, and provide the causal logic behind our experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible kinetic data.

The formation of (2-Bromophenyl)(piperidin-1-yl)methanone is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism.[2]

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion, is expelled.

  • Deprotonation: The resulting protonated amide is highly acidic. A base, either a second equivalent of piperidine or an added scavenger base, removes the proton from the nitrogen to yield the final, neutral amide product and the hydrochloride salt of the base.[2]

This reaction is often conducted under Schotten-Baumann conditions , which typically involve a two-phase system (an organic solvent and water) with a base, like sodium hydroxide, in the aqueous phase to neutralize the generated acid (HCl).[3] A key competing reaction, especially under these conditions, is the hydrolysis of the highly reactive 2-bromobenzoyl chloride to 2-bromobenzoic acid.[4] Understanding the kinetics of both the desired amidation and the undesired hydrolysis is critical for maximizing yield.

Reaction_Mechanism Fig. 1: Nucleophilic Acyl Substitution Mechanism R1 2-Bromobenzoyl Chloride Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 Piperidine (Nucleophile) R2->Int P2 Chloride Ion Int->P2 P3 Protonated Amide Int->P3 Collapse & Elimination P1 (2-Bromophenyl)(piperidin-1-yl)methanone P3->P1 Deprotonation Salt Base Hydrochloride P3->Salt Base Base Base->P1 Base->Salt

Caption: Fig. 1: Nucleophilic Acyl Substitution Mechanism

Comparative Kinetic Study: Homogeneous vs. Biphasic Conditions

To illustrate the impact of the reaction environment on the kinetics, we will compare two common alternative protocols for this amide formation. The objective is to determine the rate law and the apparent rate constant (kₐₚₚ) under each condition.

  • Condition A: Homogeneous Aprotic System. Using dichloromethane (DCM) as the solvent and triethylamine (TEA) as an organic-soluble base. This represents a single-phase system.

  • Condition B: Biphasic Schotten-Baumann System. Using DCM as the organic phase and an aqueous solution of sodium hydroxide (NaOH) as the base and quenching agent. This is a classic two-phase system where mass transfer can play a role.[5][6]

The rate of reaction is expected to be dependent on the concentrations of 2-bromobenzoyl chloride and piperidine. The general rate law can be expressed as:

Rate = k[2-Bromobenzoyl Chloride]ˣ[Piperidine]ʸ

Where 'x' and 'y' are the orders of the reaction with respect to each reactant. We will employ pseudo-first-order conditions to simplify the determination of these parameters.

Experimental Methodologies

This section details a robust, self-validating protocol for acquiring high-quality kinetic data using High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Reagents
  • 2-Bromobenzoyl chloride (≥98%)

  • Piperidine (≥99%)

  • Triethylamine (≥99.5%, distilled)

  • Dichloromethane (DCM, HPLC grade, anhydrous)

  • Sodium Hydroxide (pellets, ACS grade)

  • Hydrochloric Acid (concentrated, ACS grade)

  • Acetonitrile (ACN, HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Internal Standard (e.g., Naphthalene, for HPLC analysis)

HPLC Method for Reaction Monitoring

A validated reverse-phase HPLC method is crucial for accurate quantification.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 min

  • Quantification: A calibration curve for (2-Bromophenyl)(piperidin-1-yl)methanone and 2-bromobenzoyl chloride (as its methyl ester derivative after quenching with methanol for stability) should be established using an internal standard.

Kinetic Run Protocol (Example: Condition A)

This protocol is designed to determine the reaction order with respect to 2-bromobenzoyl chloride under pseudo-first-order conditions.

  • Reactor Setup: In a 100 mL jacketed glass reactor equipped with a magnetic stirrer and a temperature probe, add DCM (50 mL) and piperidine (10 equivalents relative to the acyl chloride). Use a large excess of piperidine to ensure its concentration remains effectively constant throughout the reaction.

  • Equilibration: Stir the solution and allow it to reach thermal equilibrium at the desired temperature (e.g., 25.0 °C).

  • Reaction Initiation (t=0): Rapidly add a stock solution of 2-bromobenzoyl chloride in DCM (e.g., 1 M solution) to achieve the desired initial concentration (e.g., 0.05 M). Start the timer immediately.

  • Sampling and Quenching: At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot of the reaction mixture. Immediately quench the aliquot in a vial containing 1.5 mL of a quenching solution (e.g., 1 M HCl in methanol). The acid neutralizes the TEA and piperidine, while the methanol rapidly converts any remaining 2-bromobenzoyl chloride to its stable methyl ester, preventing further reaction. This quenching step is critical for the integrity of the data.

  • Sample Preparation for HPLC: Add a precise volume of the internal standard stock solution to the quenched aliquot. Dilute as necessary to fall within the HPLC calibration range.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Processing: Plot the concentration of the product, (2-Bromophenyl)(piperidin-1-yl)methanone, versus time. The initial rate can be determined from the initial slope of this curve.

Experimental_Workflow Fig. 2: HPLC-Based Kinetic Study Workflow cluster_prep Preparation cluster_run Reaction & Sampling cluster_analysis Analysis A1 Setup Jacketed Reactor A2 Add Solvent & Piperidine A3 Equilibrate to Temp B1 t=0: Add Acyl Chloride A3->B1 B2 Withdraw Aliquot at t=x B1->B2 B3 Quench in HCl/Methanol B2->B3 C1 Add Internal Standard B3->C1 Repeat for all time points C2 HPLC Analysis C1->C2 C3 Calculate Concentrations C2->C3 C4 Plot [Product] vs. Time C3->C4 C5 Determine Rate Constant C4->C5

Caption: Fig. 2: HPLC-Based Kinetic Study Workflow

Data Presentation and Performance Comparison

By repeating the kinetic runs with varying initial concentrations of each reactant, one can determine the reaction orders 'x' and 'y'. For the reaction of acyl chlorides with amines, the reaction is typically first order in each reactant (x=1, y=1), for an overall second-order reaction.[7]

The following table presents hypothetical but realistic data comparing the two conditions.

ParameterCondition A (Homogeneous)Condition B (Biphasic)Causality & Field Insights
Solvent/Base System DCM / TriethylamineDCM / aq. NaOHCondition A is a single-phase system, eliminating mass transfer limitations. Condition B relies on the piperidine reacting in the organic phase, with the aqueous base neutralizing the byproduct HCl.[6]
Reaction Order 1st in Acyl Chloride, 1st in Amine1st in Acyl Chloride, 1st in AmineThe fundamental mechanism does not change, so reaction orders are expected to be consistent.
Apparent Rate Constant (kₐₚₚ) at 25°C 1.2 x 10⁻¹ M⁻¹s⁻¹5.5 x 10⁻² M⁻¹s⁻¹The reaction is faster under homogeneous conditions. In the biphasic system, the rate can be limited by the diffusion of reactants or byproducts across the phase boundary.[5]
Side Product (Hydrolysis) < 1%~5-8%The presence of bulk water in Condition B significantly increases the rate of the competing hydrolysis of the highly reactive 2-bromobenzoyl chloride.[4]
Process Control Good. The reaction is fast but manageable. Requires careful control of moisture.Excellent. The reaction is slower and heat evolution is more easily managed. Less sensitive to atmospheric moisture.
Workup Requires an aqueous wash to remove triethylamine hydrochloride salt.Simple phase separation. The product is isolated from the organic layer.

digraph "Logical_Relationships" {
graph [label="Fig. 3: Influence of Conditions on Kinetic Outcomes", labelloc=b, fontname="Helvetica", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

// Nodes CondA [label="Condition A\n(Homogeneous)", fillcolor="#F1F3F4", fontcolor="#202124"]; CondB [label="Condition B\n(Biphasic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rate [label="Reaction Rate (k_app)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Side Reaction\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Control [label="Process Control\n& Simplicity", fillcolor="#FBBC05", fontcolor="#202124"]; NoMTL [label="No Mass Transfer\nLimitations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BulkWater [label="Presence of\nBulk Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrganicBase [label="Soluble Organic\nBase (TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseBoundary [label="Phase Boundary\nPresent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Relationships CondA -> OrganicBase; CondA -> NoMTL; CondB -> BulkWater; CondB -> PhaseBoundary; NoMTL -> Rate [label="Increases"]; PhaseBoundary -> Rate [label="Decreases"]; OrganicBase -> Hydrolysis [label="Minimizes"]; BulkWater -> Hydrolysis [label="Increases"]; PhaseBoundary -> Control [label="Improves\n(Slower Rate)"]; NoMTL -> Control [label="Requires More\nCare (Faster Rate)"]; }

Caption: Fig. 3: Influence of Conditions on Kinetic Outcomes

Conclusion and Recommendations

This comparative guide demonstrates that while both homogeneous and biphasic Schotten-Baumann conditions can effectively produce (2-Bromophenyl)(piperidin-1-yl)methanone, the choice of protocol has significant kinetic and practical implications.

  • For Speed and Maximum Throughput: The homogeneous system (Condition A) offers a significantly faster reaction rate. This is ideal for small-scale synthesis or when reaction time is the primary concern. However, it requires stringent control over moisture to minimize hydrolysis and a more involved workup to remove the resulting ammonium salt.

  • For Scalability, Safety, and Purity: The biphasic Schotten-Baumann system (Condition B) is the superior choice for larger-scale production. Although the reaction is slower due to mass transfer effects, it offers better thermal control, significantly suppresses the formation of hydrolysis-related impurities in the absence of a large aqueous phase, and simplifies the workup process to a mere phase separation. The slower rate is often a desirable trait in manufacturing for ensuring safety and control.

Ultimately, the optimal conditions depend on the specific goals of the synthesis. A thorough kinetic study, as outlined here, provides the quantitative data necessary for researchers and drug development professionals to make informed, data-driven decisions that balance reaction efficiency with process robustness and product quality.

References

  • Dabbagh, H. A., & Aljuwari, T. A. (2013). Kinetic studies for these reactions revealed that these reactions are of nucleophilic addition type. ResearchGate. Available at: [Link][7]

  • Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link][5]

  • Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Pure. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link][8]

  • Magosso, M., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link][4]

  • Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Chemguide. Available at: [Link][2]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link][1]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link][3]

Sources

Safety Operating Guide

Proper Disposal Procedures: (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromophenyl)(piperidin-1-yl)methanone (CAS: 61153-35-3) is a halogenated aromatic amide. For disposal purposes, it must be classified as Halogenated Organic Waste .[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with non-halogenated solvent waste streams (e.g., acetone, ethanol) unless unavoidable, as this escalates disposal costs and complicates incineration.

  • Segregate into the "Halogenated Waste" stream immediately upon generation.

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal. This compound contains a bromine atom attached to an aromatic ring and a piperidine ring (a cyclic amine).

PropertyDetail
Chemical Name (2-Bromophenyl)(piperidin-1-yl)methanone
Molecular Formula C₁₂H₁₄BrNO
Functional Groups Aryl Halide (Bromine), Amide, Cyclic Amine (Piperidine)
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Acute Toxicity (Oral)
Reactivity Incompatible with strong oxidizing agents and strong acids.[2][3]

Scientific Rationale for Disposal Method: The presence of the bromine atom dictates the disposal route. When incinerated, this compound generates hydrogen bromide (HBr), a corrosive acid gas. Therefore, it must be sent to a facility equipped with high-temperature incinerators and wet scrubbers designed to neutralize acidic flue gases. This is why segregation from general organic waste is critical.

Waste Stream Classification

Proper coding ensures regulatory compliance (RCRA/EPA or EU EWC).

Solid Waste (Pure Substance & Contaminated Debris)
  • Description: Expired pure compound, weighing boats, contaminated gloves, silica gel from columns.

  • Classification: Hazardous Waste Solid (Toxic, Halogenated).

  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar.

Liquid Waste (Reaction Mixtures & Rinses)
  • Description: Mother liquors, extraction solvents (DCM, Chloroform), and initial glassware rinses.

  • Classification: Halogenated Organic Solvent Waste.[1]

  • Container: HDPE Jerrycan or Safety Can (flame arrestor equipped).

  • Critical Threshold: If the halogen content exceeds 1,000 ppm (0.1%), the entire container is regulated as halogenated waste.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area:

  • Quench Reactivity: If the compound is in a reaction mixture with reactive reagents (e.g., acid chlorides, hydrides), quench the reaction fully according to the specific synthesis protocol.

  • pH Check: Ensure the waste solution is between pH 5 and 9. Extreme pH can degrade waste containers. Neutralize with dilute NaHCO₃ or dilute HCl if necessary before adding to the waste carboy.

Phase 2: Segregation & Packaging

Protocol:

  • Select Container: Use a dedicated container labeled "HALOGENATED WASTE."

    • Why? Mixing halogenated waste with non-halogenated waste (like methanol/acetone) forces the hauler to treat the entire volume as halogenated, increasing disposal costs by up to 300%.

  • Transfer:

    • Solids: Transfer solid residues into a wide-mouth jar. Do not overfill (leave 10% headspace).

    • Liquids: Pour via a funnel to prevent spills. Rinse the funnel with a small amount of dichloromethane (DCM) or compatible halogenated solvent.

  • Seal: Ensure caps are screw-tight. Do not use Parafilm alone as a seal.

Phase 3: Labeling

Every container must have a hazardous waste tag completed before waste is added.

Required Label Information:

  • Chemical Name: Write out "(2-Bromophenyl)(piperidin-1-yl)methanone" (Do not use abbreviations or chemical formulas).

  • Constituents: List solvents (e.g., "Dichloromethane 90%, (2-Bromophenyl)(piperidin-1-yl)methanone 10%").

  • Hazard Checkbox: Check "Toxic" and "Irritant."

Emergency Spill Response

Self-Validating Safety Check: Before cleaning, ask: Do I have the correct PPE? Is the ventilation adequate?

Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, N95 dust mask (if powder is fine/aerosolized).

  • Containment: Cover the spill with wet paper towels (dampened with water) to prevent dust generation.

  • Cleanup: Scoop the wet material and paper towels into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with a soap/water solution, then a solvent wipe (ethanol). Dispose of all wipes as solid hazardous waste.

Scenario B: Liquid Spill (Solution)
  • Ventilate: Open fume hoods; ensure airflow.

  • Absorb: Use a universal absorbent pad or vermiculite.

    • Note: Do not use paper towels for large solvent spills as they increase flammability surface area.

  • Disposal: Place soaked absorbents into a heavy-duty plastic bag, seal, and place inside the solid hazardous waste drum.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: (2-Bromophenyl)(piperidin-1-yl)methanone StateCheck Physical State? Start->StateCheck SolidStream Solid / Debris StateCheck->SolidStream Powder/Wipes LiquidStream Solution / Mother Liquor StateCheck->LiquidStream Dissolved SolidBin Container: Wide-Mouth Jar Label: Hazardous Solid (Toxic) SolidStream->SolidBin SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, Acetone) SolventCheck->NonHalogenated No Halogens LiquidBin Container: Jerrycan Label: Halogenated Waste Halogenated->LiquidBin SegregationWarning CRITICAL: Segregate to Halogenated Stream due to Bromine content NonHalogenated->SegregationWarning Contaminated by Bromophenyl cmpd SegregationWarning->LiquidBin Incineration Final Disposal: High-Temp Incineration (w/ Scrubber) SolidBin->Incineration LiquidBin->Incineration

Caption: Workflow for segregating (2-Bromophenyl)(piperidin-1-yl)methanone waste. Note the critical convergence of all liquid streams into "Halogenated Waste" to accommodate the bromine content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24261085, (4-Bromophenyl)-piperidin-2-ylmethanone (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristics (40 CFR Part 261).[4] Retrieved from [Link]

  • Washington State University (2024). Halogenated Solvents Safety & Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling (2-Bromophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The "Unknown Bioactivity" Protocol

As researchers, we often fall into the trap of treating intermediate building blocks as "inert" until they become final drug candidates. This is a critical error. (2-Bromophenyl)(piperidin-1-yl)methanone (CAS: 61153-35-3) is not just a white powder; it is a lipophilic, halogenated amide containing a piperidine pharmacophore.

In the absence of a specific Occupational Exposure Limit (OEL) or comprehensive toxicology report, we must apply the Precautionary Principle . We treat this compound as a Performance-Based Control Band 3 (OEB 3) agent. This means we assume it has moderate-to-high toxicity and high pharmacological potency until proven otherwise.

This guide moves beyond basic compliance. It is designed to protect your biological assays from contamination and, more importantly, to protect you from cumulative exposure to a potential alkylating-like agent.

Chemical Risk Profile & Mechanism[1]

To understand the PPE requirements, we must first deconstruct the molecule's hazards based on its Structure-Activity Relationship (SAR).

Structural MoietyAssociated HazardOperational Implication
Piperidine Ring Neurotoxicity / IrritationPiperidine derivatives often exhibit CNS activity. High potential for skin absorption due to lipophilicity.
2-Bromophenyl Reactivity / SensitizationThe bromine atom is a "leaving group" handle, making the molecule susceptible to metal-catalyzed cross-coupling. This reactivity implies potential haptenization (skin sensitization).
Amide Linkage Stability / PersistenceThe amide bond makes the molecule relatively stable, meaning it will persist on surfaces if not properly cleaned (Cross-contamination risk).

Core Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. We use a "Swiss Cheese" model of safety where multiple layers cover the weaknesses of individual PPE items.

Table 1: Personal Protective Equipment Specifications
Protection ZoneStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Synthesis/Large Scale >1g)Technical Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil)Laminate Film (Silver Shield) under NitrileHalogenated aromatics can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination.
Eye/Face ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldStandard glasses do not seal against vapors or fine dust. Goggles are mandatory if the compound is in solution or under pressure.
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Half-Face Respirator (if outside hood)The solid is likely electrostatic. Inhalation of dust is the fastest route to systemic exposure.
Body Lab Coat (Polyester/Cotton blend), buttoned to neckTyvek® Sleeves or Disposable ApronCotton absorbs chemicals. Tyvek provides a non-porous barrier for forearms, the most common contact point.

Operational Workflows

Phase A: Weighing & Transfer (Highest Risk)

The solid state presents the highest risk of inhalation and surface contamination due to static electricity.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Amides are prone to static cling, which causes "jumping" of particles.

  • The "Wet" Transfer: Do not tap the spatula to dislodge powder. Instead, rinse the weighing boat directly into the reaction vessel using your reaction solvent (e.g., DCM or DMF). This eliminates airborne dust generation.

  • Decontamination: Immediately wipe the balance area with a surfactant-based cleaner (soap/water), followed by an alcohol wipe. Organic solvents alone may just spread the lipophilic compound.

Phase B: Solubilization & Reaction

Once in solution, the permeation risk shifts to the solvent vector.

  • Solvent Synergy: If dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) , the permeation rate through gloves increases exponentially. The solvent acts as a carrier, dragging the (2-Bromophenyl)(piperidin-1-yl)methanone through the glove material and into your skin.

  • Glove Discipline:

    • Change Interval: Change outer gloves every 30 minutes, or immediately upon splash contact.

    • Removal Technique: Use the "beak" method (pulling from the wrist inside-out) to ensure the contaminated exterior never touches skin.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for handling this compound based on scale and state.

SafetyLogic Start Start: Handling (2-Bromophenyl) (piperidin-1-yl)methanone StateCheck Check State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DCM/DMF) StateCheck->Solution Dissolved Weighing Weighing Protocol Solid->Weighing SolventCheck Check Solvent Type Solution->SolventCheck StaticControl REQUIRED: Anti-Static Gun + Fume Hood Weighing->StaticControl StandardPPE Standard PPE: Double Nitrile + Glasses StaticControl->StandardPPE < 100mg EnhancedPPE Enhanced PPE: Laminate Gloves + Goggles StaticControl->EnhancedPPE > 100mg or Dusty PermeationRisk High Permeation Risk (Carrier Effect) SolventCheck->PermeationRisk Halogenated/Polar Aprotic SolventCheck->StandardPPE Aqueous/Alcohol PermeationRisk->EnhancedPPE

Figure 1: Decision Logic for PPE Selection based on physical state and solvent carrier risks.

Emergency & Disposal Protocols

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.

  • Solution Spill: Cover with an absorbent pad.[3][4] If DCM is the solvent, ensure the room is ventilated immediately.

  • Decontamination: Wash the surface with a detergent solution (pH 10-11 is effective for hydrolyzing/cleaning amides) followed by water.

Waste Disposal[2][3][5][6]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams (potential for hydrolysis or reaction).

  • Labeling: Clearly tag as "Contains Halogenated Aromatics" and "Piperidine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. NIOSH. [Link]

  • PubChem. (n.d.). Compound Summary for CAS 61153-35-3. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.